molecular formula C30H58N4O12 B609456 N-(Azido-PEG4)-N-Boc-PEG4-Boc

N-(Azido-PEG4)-N-Boc-PEG4-Boc

Cat. No.: B609456
M. Wt: 666.8 g/mol
InChI Key: UZLWOPHRHVEWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester. The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O12/c1-29(2,3)45-27(35)7-11-37-15-19-41-23-25-43-21-17-39-13-9-34(28(36)46-30(4,5)6)10-14-40-18-22-44-26-24-42-20-16-38-12-8-32-33-31/h7-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLWOPHRHVEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG4)-N-Boc-PEG4-Boc: A Bifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG4)-N-Boc-PEG4-Boc and its derivatives, a class of advanced bifunctional linkers critical in the development of Proteolysis Targeting Chimeras (PROTACs). These polyethylene (B3416737) glycol (PEG)-based linkers offer a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand, forming a heterobifunctional molecule that induces targeted protein degradation.

Core Concepts and Molecular Profile

This compound is a branched, PEG-based linker designed for use in the synthesis of PROTACs.[1][2] Its structure incorporates three key chemical motifs that enable sequential and orthogonal conjugation strategies:

  • An Azide (B81097) Group (-N₃): This functional group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions.[1] It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.[3][4]

  • Boc-Protected Amines (-NHBoc): The molecule contains two tert-butoxycarbonyl (Boc) protected amine groups. The Boc group is a stable protecting group that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[5][6] This newly exposed amine can then be coupled to a carboxylic acid on a target ligand, typically through amide bond formation.

  • PEG Spacers (-PEG4-): Two tetraethylene glycol (PEG4) chains form the linker's backbone. These hydrophilic spacers enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[7] The length and flexibility of the PEG chains are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

The combination of these features allows for a modular and flexible approach to PROTAC synthesis, enabling the systematic variation of ligands and linker attachment points to discover effective protein degraders.

Quantitative Data and Chemical Properties

Several variants of the N-(Azido-PEG-)-N-Boc-PEG-Boc linker exist, differing slightly in PEG chain length or by the presence of an additional functional group (e.g., NHS ester, t-butyl ester, or carboxylic acid) for alternative conjugation strategies. The table below summarizes the key quantitative data for the primary molecule and its common derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
N-(Azido-PEG2)-N-Boc-PEG4-BocC₂₈H₅₄N₄O₁₁622.75>95%2093153-83-2
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl esterC₂₈H₅₄N₄O₁₁622.76>96%2093152-85-1
N-(Azido-PEG4)-N-Boc-PEG4-NHS esterC₂₈H₄₉N₅O₁₃663.71>97%2112731-96-9
N-(Azido-PEG3)-N-Boc-PEG4-acidC₂₅H₄₇N₅O₁₂593.66>98%Not Available
N-(Boc-PEG4)-NH-PEG4-NH-BocC₃₀H₆₀N₂O₁₂640.80≥97.0%2112737-17-2

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process involves several key steps, leading to the selective degradation of a target protein.[9][10]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols and Synthetic Workflow

The synthesis of a PROTAC using an Azido-PEG-Boc linker is a multi-step process that leverages the orthogonal reactivity of its functional groups. Below are generalized protocols for the key chemical transformations.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose a primary amine, which is then ready for conjugation.[1][5]

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of the linker's azide group to a molecule containing a terminal alkyne.[3][11]

Materials:

  • Azide-functionalized linker (e.g., N-(Azido-PEG4)-...)

  • Alkyne-functionalized molecule (e.g., target protein ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and t-butanol or DMSO)

Procedure:

  • Dissolve the azide-functionalized linker and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn a light yellow/green color.

  • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for assembling a PROTAC using a bifunctional linker with azide and Boc-protected amine functionalities. This represents one of several possible synthetic routes.

PROTAC_Synthesis_Workflow Linker N-(Azido-PEG4)-N-Boc-PEG4-COOH (Linker Variant) Step1 Step 1: Amide Coupling (e.g., EDC, NHS) Form Linker-E3 Conjugate Linker->Step1 Step3 Step 3: Click Chemistry (CuAAC) Couple Target Ligand E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step1 POI_Ligand Target Ligand (with Alkyne) POI_Ligand->Step3 Intermediate1 Intermediate: Azido-PEG-N(Boc)-PEG-E3 Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Expose Amine Final_PROTAC Final PROTAC Molecule: POI-Linker-E3 Step3->Final_PROTAC Intermediate1->Step2 This route is also possible by reacting the other end Intermediate1->Step3

Caption: A representative workflow for PROTAC synthesis.

Conclusion

This compound and its related structures are powerful and versatile chemical tools that are integral to modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Their unique combination of an azide for click chemistry, Boc-protected amines for standard coupling, and solubility-enhancing PEG chains provides researchers with a flexible and efficient system for the rational design and synthesis of novel PROTACs. A thorough understanding of their properties and reaction protocols is essential for professionals aiming to develop next-generation therapeutics targeting previously "undruggable" proteins.

References

An In-depth Technical Guide to N-(Azido-PEG4)-N-Boc-PEG4-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker N-(Azido-PEG4)-N-Boc-PEG4-Boc, a valuable tool in modern bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides insights into its applications with relevant experimental protocols.

Core Structure and Physicochemical Properties

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by two PEG4 chains attached to a central nitrogen atom. One PEG chain is terminated with an azide (B81097) group (N₃), a versatile functional group for "click chemistry." The other PEG chain is terminated with a carboxylic acid protected as a tert-butyl ester (Boc group). The central nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions to reveal a secondary amine.

The presence of the PEG chains enhances the solubility and reduces the immunogenicity of molecules it is conjugated to. The terminal functional groups offer orthogonal reactivity, allowing for sequential conjugation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₅₈N₄O₁₂[1]
Molecular Weight 666.8 g/mol [1][2]
CAS Number 2112737-20-7[1][2]
Appearance Not specified (typically a colorless to pale yellow oil or solid)
Purity ≥98% (typical)[2]
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Recommended storage at -20°C[1]

Key Functional Groups and Their Reactivity

The utility of this compound stems from its distinct functional groups, which can be selectively addressed in synthetic workflows.

The Azide Group for Click Chemistry

The terminal azide group is a key component for bioorthogonal conjugation via "click chemistry".[3] This refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[4] The most common click reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between an azide and a terminal alkyne is highly efficient and forms a stable triazole linkage. It is widely used in the synthesis of complex bioconjugates.[3][]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[6]

The Boc-Protected Amine and Carboxylic Acid

The molecule contains two Boc (tert-butyloxycarbonyl) protecting groups: one on the central nitrogen and one on the terminal carboxylic acid (as a tert-butyl ester).

  • Boc-Protected Amine: The Boc group on the central nitrogen can be removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to yield a free secondary amine. This amine can then be used for subsequent conjugation, for example, through amide bond formation.

  • Boc-Protected Carboxylic Acid (tert-butyl ester): The tert-butyl ester at the end of the second PEG chain also serves as a protecting group for a carboxylic acid. It can be cleaved under acidic conditions, often requiring slightly harsher conditions than the Boc-protected amine, to reveal a terminal carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with primary amines.

Applications in PROTAC Synthesis

A primary application of this compound is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein binder and the E3 ligase ligand and orienting them correctly to form a productive ternary complex. The modular nature of this compound allows for the systematic variation of linker length and attachment points, which is critical for optimizing PROTAC activity.

Below is a logical workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Attachment Linker This compound Click_Reaction CuAAC or SPAAC Click Chemistry Linker->Click_Reaction Alkyne_Ligand Alkyne-modified E3 Ligase Ligand Alkyne_Ligand->Click_Reaction Intermediate1 Ligand-Linker Intermediate Click_Reaction->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Deprotected Intermediate Deprotection->Intermediate2 Amide_Coupling Amide Bond Formation Intermediate2->Amide_Coupling COOH_Ligand Carboxylic Acid-modified Target Protein Binder COOH_Ligand->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

PROTAC Synthesis Workflow

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific molecules and experimental setups.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-terminated linker to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • Prepare a solution of CuSO₄ (0.1-0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to expose the amine and/or carboxylic acid.

Materials:

  • Boc-protected PEG linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger can be added.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic building block rather than a direct modulator of signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the ubiquitin-proteasome system, a fundamental cellular pathway for protein degradation.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2 E2 Conjugating Enzyme Ternary_Complex->E2 recruits Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E1->E2 transfer Poly_Ub Polyubiquitinated Target Protein E2->Poly_Ub conjugation to Target in complex Proteasome 26S Proteasome Poly_Ub->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation degradation

PROTAC-mediated Protein Degradation Pathway

Conclusion

This compound is a highly versatile and valuable linker for researchers in chemistry, biology, and drug development. Its well-defined structure, featuring orthogonal reactive handles, allows for the controlled and modular synthesis of complex bioconjugates and targeted therapeutics like PROTACs. Understanding its properties and the reactivity of its functional groups is key to leveraging its full potential in advancing scientific research and the development of novel therapeutic modalities.

References

An In-depth Technical Guide to the Chemical Synthesis of N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(Azido-PEG4)-N-Boc-PEG4-Boc, a bifunctional linker molecule of interest in bioconjugation and drug delivery. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a rational, multi-step approach based on established organic chemistry principles and published methodologies for analogous polyethylene (B3416737) glycol (PEG) derivatives. The proposed synthesis involves the preparation of key intermediates followed by their coupling and final modification to yield the target molecule.

Proposed Synthetic Scheme

The synthesis of this compound can be envisioned through a convergent approach, involving the synthesis of two key building blocks: N-Boc-N,N-bis(PEG4-carboxylic acid) (3) and 1-amino-14-azido-3,6,9,12-tetraoxatetradecane (Azido-PEG4-amine) (4) . These intermediates are then coupled, followed by the final Boc-protection of the remaining primary amine.

G cluster_0 Synthesis of N-Boc-N,N-bis(PEG4-carboxylic acid) (3) cluster_1 Synthesis of Azido-PEG4-amine (4) cluster_2 Final Assembly A Iminodiacetic acid C N-Boc-iminodiacetic acid (1) A->C Boc2O, Base B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C G N-Boc-N,N-bis(PEG4-O-tBu) (2) C->G HO-PEG4-OH, DCC, DMAP D tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate E 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethan-1-ol (HO-PEG4-OH) E->G F tert-butyl esterification I N-Boc-N,N-bis(PEG4-carboxylic acid) (3) G->I TFA H Trifluoroacetic acid (TFA) H->I J HO-PEG4-OH L OMs-PEG4-OMs J->L MsCl, Et3N K Mesyl Chloride (MsCl) K->L N N3-PEG4-N3 L->N NaN3 M Sodium Azide (NaN3) M->N P Azido-PEG4-amine (4) N->P 1. PPh3, H2O 2. HCl O Triphenylphosphine (PPh3) O->P Three N-Boc-N,N-bis(PEG4-carboxylic acid) (3) Q Amide Coupling Three->Q HATU, DIPEA Four Azido-PEG4-amine (4) Four->Q R N-(Azido-PEG4)-N-Boc-PEG4-acid intermediate Q->R S Boc Protection R->S (Boc)2O, Base T This compound (Target Molecule) S->T experimental_workflow cluster_precursors Precursor Synthesis cluster_assembly Final Assembly cluster_analysis Purification & Analysis A Synthesis of N-Boc-diacid (3) C Amide Coupling (3 + 4) A->C B Synthesis of Azido-amine (4) B->C D Boc Protection C->D E Column Chromatography D->E F NMR & MS Analysis E->F logical_relationship Target Molecule Target Molecule Bifunctional Linker Bifunctional Linker Target Molecule->Bifunctional Linker Click Chemistry Click Chemistry Target Molecule->Click Chemistry via Azide Amide Bond Formation Amide Bond Formation Target Molecule->Amide Bond Formation via Boc-amine PROTAC Development PROTAC Development Bifunctional Linker->PROTAC Development Antibody-Drug Conjugates Antibody-Drug Conjugates Bifunctional Linker->Antibody-Drug Conjugates Bioconjugation Bioconjugation PROTAC Development->Bioconjugation Antibody-Drug Conjugates->Bioconjugation

Technical Guide: Properties and Applications of Branched Azido-PEG-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of branched polyethylene (B3416737) glycol (PEG) linkers, focusing on a representative molecule, N-(Azido-PEG4)-N-bis(BocNH-PEG4). These trifunctional linkers are instrumental in the fields of bioconjugation, drug delivery, and proteomics, offering a versatile platform for the assembly of complex biomolecular architectures. This document will cover the physicochemical properties of a representative branched PEG linker and illustrate its potential applications in experimental workflows.

Physicochemical Properties

The precise molecular weight and formula are critical for quantitative experiments such as stoichiometry calculations in conjugation reactions and mass spectrometry analysis. Below is a summary of the properties for a commercially available analog, N-(Azido-PEG4)-N-bis(BocNH-PEG4).

PropertyValueReference
Molecular Weight901.11 g/mol [1][2]
Molecular FormulaC40H80N6O16[1][2]
Purity>96%[1]

Representative Experimental Protocol: Bioconjugation via Click Chemistry and Amide Ligation

The following is a generalized protocol for the sequential conjugation of a targeting ligand and a therapeutic agent to the N-(Azido-PEG4)-N-bis(BocNH-PEG4) linker. This process involves the deprotection of the Boc groups followed by amide bond formation, and a subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

Materials:

  • N-(Azido-PEG4)-N-bis(BocNH-PEG4)

  • Targeting Ligand with a terminal alkyne group

  • Therapeutic Agent with a carboxylic acid or activated ester (e.g., NHS ester)

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Amide Coupling Reagents: HATU, DIPEA in DMF

  • Click Chemistry Catalyst (if applicable): Copper(II) sulfate, sodium ascorbate (B8700270) in a mixture of water and a miscible organic solvent (e.g., t-butanol).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), appropriate buffer for purification.

  • Purification System: HPLC or FPLC system with a suitable column (e.g., reverse-phase or size-exclusion).

Procedure:

  • Boc Deprotection:

    • Dissolve N-(Azido-PEG4)-N-bis(BocNH-PEG4) in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting groups.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically stored as a salt.

  • Amide Coupling:

    • Dissolve the deprotected linker and the therapeutic agent (with a carboxylic acid) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be precipitated or directly purified by HPLC.

  • Click Chemistry:

    • Dissolve the purified product from the previous step and the alkyne-modified targeting ligand in a suitable solvent system (e.g., a mixture of water and t-butanol).

    • Add sodium ascorbate followed by copper(II) sulfate.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase HPLC).

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Conceptual Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for utilizing a trifunctional PEG linker in the synthesis of a targeted drug conjugate and a simplified representation of its mode of action.

G cluster_synthesis Synthesis Workflow A N-(Azido-PEG4)- N-bis(BocNH-PEG4) B Boc Deprotection (e.g., TFA) A->B 1. D Amide Coupling (e.g., HATU, DIPEA) B->D C Amine-Reactive Therapeutic Agent C->D E Azido-PEG-Drug Intermediate D->E 2. G Click Chemistry (e.g., CuAAC or SPAAC) E->G F Alkyne-Modified Targeting Ligand F->G H Targeted Drug Conjugate G->H 3.

Caption: Synthesis of a targeted drug conjugate.

G cluster_action Mechanism of Action A Targeted Drug Conjugate C Receptor Binding A->C B Target Cell Receptor B->C D Internalization (Endocytosis) C->D E Endosome D->E F Drug Release (e.g., pH change, enzymatic cleavage) E->F G Active Drug F->G H Therapeutic Effect G->H

Caption: Targeted drug delivery mechanism.

References

A Technical Guide to the Function of Boc and Azide Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, drug delivery, and proteomics. Their ability to enhance solubility, reduce immunogenicity, and prolong the circulation half-life of conjugated molecules has revolutionized therapeutic and diagnostic development. The true versatility of PEG linkers, however, lies in the functional groups at their termini. This guide provides an in-depth examination of two of the most powerful and widely used functional groups: the tert-butyloxycarbonyl (Boc) protected amine and the azide (B81097) group.

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a reactive group like an azide at the other, are essential for the controlled, stepwise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][] This guide will detail the core functions of these groups, present quantitative data for reaction optimization, provide detailed experimental protocols, and illustrate the underlying chemical workflows.

The Core Function of the Boc Group: A Removable Shield

The primary role of the tert-butyloxycarbonyl (Boc) group is to serve as a temporary protecting group for a primary or secondary amine.[1] This "shielding" is critical in multi-step syntheses, preventing the highly nucleophilic amine from participating in unintended side reactions. The Boc group is chemically robust and stable in basic and nucleophilic conditions, making it compatible with a wide array of synthetic transformations.[1]

The key feature of the Boc group is its lability under acidic conditions.[1] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), efficiently cleaves the Boc group to regenerate the free amine, which is then available for subsequent conjugation reactions.[3] This controlled deprotection is the cornerstone of sequential bioconjugation strategies.

Mechanism of Boc Deprotection

The acid-catalyzed removal of a Boc group is a well-understood three-step mechanism:

  • Protonation: The carbamate's carbonyl oxygen is protonated by the acid (e.g., TFA).[4][5]

  • Carbocation Formation: The protonated group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][5] The amine is then protonated by the excess acid to form an ammonium (B1175870) salt.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Core Function of the Azide Group: A Bioorthogonal Handle

The azide group (-N₃) is a versatile and highly selective functional handle, prized for its role in "click chemistry."[6] This class of reactions is characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including biological media.[7] The azide group's stability and lack of reactivity toward most biological molecules make it bioorthogonal, meaning it can be used in complex biological systems without interfering with native processes.[8]

The most prominent reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10]

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[10][11] This reaction is extremely efficient and is a cornerstone of bioconjugation for creating stable linkages between molecules.[12]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[10] This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[10] The release of ring strain drives the reaction forward, making it a truly bioorthogonal ligation method suitable for in vivo applications.[9][10]

The Synergy of Boc and Azide in Heterobifunctional PEG Linkers

The combination of a Boc-protected amine and a terminal azide in a single PEG linker (e.g., t-Boc-N-Amido-PEG-Azide) creates a powerful tool for sequential, orthogonal conjugation.[13] This allows a researcher to first conjugate a molecule to the azide end via click chemistry, and then, in a separate step, deprotect the Boc group to reveal an amine for a second, different conjugation reaction (e.g., NHS ester chemistry).

Caption: Workflow for sequential conjugation using a Boc/Azide PEG linker.

Data Presentation: Quantitative Analysis

The efficiency of these reactions is critical for maximizing the yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to Boc deprotection and CuAAC reactions.

Table 1: Representative Conditions for Boc Deprotection

Reagent Concentration Solvent Temp (°C) Time (h) Typical Yield Reference(s)
Trifluoroacetic Acid (TFA) 20-50% DCM 0 to RT 0.5 - 2 >95% [1]
4M HCl in Dioxane 4 M 1,4-Dioxane RT 0.5 - 2 High [1]
TFA (Microwave) 5 equiv. DCM 60 0.5 High [14]

DCM: Dichloromethane, RT: Room Temperature

Table 2: Representative Conditions for CuAAC Reaction | Cu(I) Source (Precursor) | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuSO₄ (0.01-0.1 eq) | TBTA (0.01-0.1 eq) | Sodium Ascorbate (B8700270) (0.1-1.0 eq) | Various | RT | 1 - 12 | >90% |[12] | | CuBr (0.5 eq) | PMDETA | None | DMF | 40 | 48 | 84% |[15] | | CuSO₄ | None | Sodium Ascorbate | DMF | 100 (MW) | 0.25 | 43% |[16] | | Copper Wire | None | None | DMF | 50 | 5 | ~100% |[16] | TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, PMDETA: Pentamethyldiethylenetriamine, MW: Microwave

Experimental Protocols

Protocol 1: Boc Deprotection in Solution Phase

This protocol describes the general procedure for removing a Boc protecting group from a PEG linker using TFA in DCM.[17]

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][18]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[19]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[20]

  • Workup: Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine product.[19] The product is often obtained as a TFA salt if the neutralization step is omitted.[4]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-containing molecule to an azide-functionalized PEG linker.[12]

Materials:

  • Azide-PEG linker

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Reaction solvent (e.g., DMSO, DMF, water/t-BuOH mixture)

Procedure:

  • Prepare Stock Solutions:

    • Azide-PEG: Prepare a stock solution in the chosen reaction solvent.

    • Alkyne Substrate: Prepare a stock solution (typically 1.0-1.2 equivalents relative to the azide) in the same solvent.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.[12]

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[12]

    • TBTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[12]

  • Reaction Setup:

    • In a reaction vessel, add the Azide-PEG and Alkyne-substrate stock solutions.

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the TBTA ligand stock solution (0.01-0.1 equivalents).

  • Degas: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.[12]

  • Initiation: Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[12]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the product can be purified using standard chromatographic techniques (e.g., size exclusion or reversed-phase chromatography) to remove the catalyst and unreacted starting materials.

References

The Pivotal Role of the PEG4 Spacer in Bifunctional Crosslinkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and therapeutic drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the architecture of the linker molecule is a critical determinant of efficacy, stability, and safety. Among the various components of these linkers, the spacer element plays a pivotal role in modulating the overall properties of the conjugate. This technical guide provides an in-depth exploration of the polyethylene (B3416737) glycol (PEG) spacer, with a specific focus on the tetra-ethylene glycol (PEG4) moiety, a commonly employed and versatile building block in the design of bifunctional crosslinkers.

Physicochemical and Pharmacokinetic Advantages of PEG4 Spacers

The incorporation of a PEG4 spacer into a bifunctional crosslinker imparts a range of desirable physicochemical and pharmacokinetic properties to the resulting bioconjugate. These advantages primarily stem from the inherent characteristics of the PEG polymer: hydrophilicity, flexibility, and biocompatibility.

Increased Hydrophilicity and Solubility: One of the most significant contributions of a PEG4 spacer is the enhancement of hydrophilicity. Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The ethylene (B1197577) oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that improves the water solubility of the conjugate and mitigates aggregation.[1][2]

Enhanced Stability and Reduced Aggregation: The flexible and dynamic nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance reduces the propensity for intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[1] Studies have shown that PEGylated linkers can significantly reduce the formation of high-molecular-weight species during the conjugation process.[2]

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. The increased hydrodynamic radius conferred by the PEG spacer leads to reduced renal clearance and a longer plasma half-life.[3][4][] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, thereby enhancing its therapeutic efficacy.[6]

Reduced Immunogenicity: The PEG chain can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response. This "stealth" effect can decrease the immunogenicity of the ADC, which is a crucial consideration for therapeutic proteins.[4][][7]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. While longer PEG chains can offer greater hydrophilicity and a more pronounced stealth effect, shorter spacers like PEG4 often provide an optimal balance of properties.

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key parameters of ADCs.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker-Payload ArchitecturePEG Spacer LengthAverage DARReference
Maleimide-PEGx-MMAD on TrastuzumabPEG42.5[8]
Maleimide-PEGx-MMAD on TrastuzumabPEG65.0[8]
Maleimide-PEGx-MMAD on TrastuzumabPEG84.8[8]
Maleimide-PEGx-MMAD on TrastuzumabPEG123.7[8]
Maleimide-PEGx-MMAD on TrastuzumabPEG243.0[8]

MMAD: Monomethyl auristatin D

Table 2: Influence of PEG Spacer Length on In Vivo Efficacy of an Anti-CD22 ADC

PEG Spacer LengthTumor Growth Inhibition (%)Reference
PEG260[8]
PEG485[8]
PEG895[8]
PEG1290[8]

Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Spacer Lengths

ADC ConstructPEG Spacer LengthPlasma Half-life (hours)Clearance (mL/hr/kg)Reference
ADC-1PEG2280.45[9]
ADC-2PEG4450.30[9]
ADC-3PEG8680.18[9]
ADC-4PEG12720.16[9]

Experimental Protocols for Bioconjugation with PEG4 Crosslinkers

The following sections provide detailed methodologies for the use of a common heterobifunctional crosslinker containing a PEG4 spacer: NHS-PEG4-Maleimide. This crosslinker reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) via its N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups (e.g., reduced cysteine residues) via its maleimide (B117702) group.

Two-Step Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2-7.5.

  • NHS-PEG4-Maleimide crosslinker.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Sulfhydryl-containing cytotoxic payload.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

Procedure:

Step 1: Maleimide-Activation of the Antibody

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Maleimide crosslinker in DMSO to a final concentration of 10-20 mM.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the NHS-PEG4-Maleimide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.[10]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[10]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.[10]

Step 2: Conjugation of the Cytotoxic Payload

  • Payload Addition: Add the sulfhydryl-containing cytotoxic payload to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the payload over the antibody is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Final ADC: Purify the final ADC conjugate to remove unreacted payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the conjugate and confirm the DAR.[12]

Analysis of Aggregation and Stability:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate monomers from aggregates and fragments, providing a measure of the purity and stability of the ADC.[11]

Visualizing the Role of PEG4 Crosslinkers

Experimental Workflow for ADC Generation

The following diagram illustrates a typical workflow for the generation of an antibody-drug conjugate using a PEG4-containing heterobifunctional crosslinker.

ADC_Workflow cluster_Ab_Modification Antibody Modification cluster_Payload_Conjugation Payload Conjugation cluster_Purification_Characterization Purification & Characterization Ab Monoclonal Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab + NHS-PEG4-Maleimide Crude_ADC Crude ADC Activated_Ab->Crude_ADC Payload Sulfhydryl-containing Payload Payload->Crude_ADC + Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC / HIC Characterization DAR, Stability, and Purity Analysis Purified_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using a PEG4 crosslinker.

Signaling Pathways Targeted by ADCs

ADCs are designed to target specific antigens on the surface of cancer cells, thereby delivering a potent cytotoxic payload. The following diagrams illustrate key signaling pathways that are often targeted by ADCs.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast and gastric cancers. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), disrupt downstream signaling pathways that promote cell proliferation and survival.

HER2_Signaling HER2_ADC HER2-Targeting ADC (e.g., T-DM1) HER2 HER2 Receptor HER2_ADC->HER2 Binds to Dimerization HER2/HER3 Dimerization HER2->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and the inhibitory action of a HER2-targeting ADC.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in various cancers. ADCs targeting EGFR can block ligand binding and subsequent activation of pro-survival signaling cascades.

EGFR_Signaling EGFR_ADC EGFR-Targeting ADC EGFR EGFR EGFR_ADC->EGFR Blocks Dimerization Receptor Dimerization EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling cascade and the mechanism of inhibition by an EGFR-targeting ADC.

TROP-2 Signaling Pathway

Trophoblast cell-surface antigen 2 (TROP-2) is overexpressed in a variety of solid tumors and is a promising target for ADCs. TROP-2 signaling is implicated in cell proliferation, migration, and invasion.

TROP2_Signaling TROP2_ADC TROP-2-Targeting ADC TROP2 TROP-2 TROP2_ADC->TROP2 Binds & Internalizes PKC PKC TROP2->PKC Invasion Invasion & Metastasis TROP2->Invasion MAPK MAPK Pathway PKC->MAPK ERK ERK MAPK->ERK CyclinD1 Cyclin D1 Proliferation Cell Proliferation CyclinD1->Proliferation ERK->CyclinD1

Caption: TROP-2 mediated signaling and the therapeutic intervention by a TROP-2-targeting ADC.

Conclusion

The PEG4 spacer is a critical and versatile component in the design of bifunctional crosslinkers, offering a multitude of benefits that enhance the therapeutic potential of bioconjugates, particularly ADCs. Its ability to improve solubility, increase stability, and optimize pharmacokinetic properties underscores its importance in the development of next-generation targeted therapies. By carefully selecting the appropriate spacer length and conjugation chemistry, researchers can fine-tune the characteristics of their bioconjugates to achieve maximal therapeutic efficacy and safety. This guide provides a foundational understanding of the pivotal role of the PEG4 spacer, offering valuable insights for scientists and professionals dedicated to advancing the field of drug development.

References

N-(Azido-PEG4)-N-Boc-PEG4-Boc: A Technical Guide to Solubility Characteristics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of bifunctional linkers like N-(Azido-PEG4)-N-Boc-PEG4-Boc is critical for the successful design and synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the solubility characteristics of this hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker, along with experimental protocols for solubility determination and its application workflow.

Core Solubility Profile

This compound is a branched PEG derivative featuring a terminal azide (B81097) group and two Boc-protected amine functionalities. The inherent properties of the PEG backbone generally confer good solubility in a range of solvents. However, the presence of the bulky, hydrophobic tert-Butyloxycarbonyl (Boc) protecting groups can influence its solubility profile, particularly in aqueous solutions.

PEG and its derivatives are known to be highly soluble in water and many organic solvents such as chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Conversely, they exhibit lower solubility in alcohols and toluene, and are generally considered insoluble in ether.[1] The introduction of substantial hydrophobic moieties, such as the Boc groups in this compound, can diminish its water solubility.[1]

Based on the general characteristics of similar PEGylated molecules, a qualitative solubility profile can be summarized. For a closely related compound, N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester, solubility has been reported in DMSO, dichloromethane (B109758) (DCM), and DMF.[2]

Quantitative Solubility Data

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighCommonly used for creating stock solutions of PEG linkers.
Dichloromethane (DCM)HighA common solvent for organic synthesis involving PEG derivatives.
Dimethylformamide (DMF)HighFrequently used in peptide synthesis and other bioconjugation reactions.
ChloroformHighGood solubility is expected based on general PEG characteristics.[1]
WaterModerate to LowThe hydrophobic Boc groups are likely to reduce aqueous solubility.[1]
Ethanol/MethanolLowPEG derivatives generally show limited solubility in alcohols.[1]
TolueneLowHeating may be required to dissolve the compound.[1]
Diethyl EtherInsolublePEG compounds are generally insoluble in ether.[1]

Experimental Protocol: Determining Solubility via PEG Precipitation Method

For a more precise understanding of the solubility of this compound under specific experimental conditions, a method based on polyethylene glycol (PEG) precipitation can be adapted. This technique is commonly employed to assess the relative solubility of proteins and peptides and can be modified for smaller molecules.[3][4][5]

Objective: To determine the relative solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Polyethylene glycol (e.g., PEG 8000)

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS)

  • Spectrophotometer or HPLC system

  • Microcentrifuge

  • 96-well plates (optional, for high-throughput screening)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO).

    • Prepare a series of PEG stock solutions at varying concentrations (e.g., 0% to 40% w/v) in the desired aqueous buffer.

  • Sample Preparation:

    • Add a small, fixed amount of the this compound stock solution to each of the different PEG concentration solutions. The final concentration of the organic solvent from the stock solution should be kept low and constant across all samples to minimize its effect on solubility.

    • Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature to allow for equilibration and potential precipitation.

  • Separation of Precipitate:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet any precipitated compound.

  • Quantification of Soluble Fraction:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of the soluble this compound in the supernatant. This can be achieved through methods such as UV-Vis spectrophotometry if the compound has a suitable chromophore, or more accurately by HPLC analysis.

  • Data Analysis:

    • Plot the concentration of the soluble compound as a function of the PEG concentration.

    • The resulting curve can be used to determine the PEG concentration at which 50% of the compound precipitates (PEG1/2), providing a relative measure of its solubility under the tested conditions.[3]

Application Workflow: PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[6] The azide and protected amine groups allow for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Conjugation Linker This compound Reaction1 CuAAC 'Click' Chemistry Linker->Reaction1 Ligand1 Alkyne-modified E3 Ligase Ligand Ligand1->Reaction1 Intermediate1 Boc-Protected Intermediate Reaction1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate2 Amine-Functionalized Intermediate Deprotection->Intermediate2 Reaction2 Amide Coupling (e.g., HATU, EDC) Ligand2 Carboxylic Acid-modified Target Protein Ligand Ligand2->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC

Caption: Workflow for PROTAC synthesis using the bifunctional linker.

This diagram illustrates a common synthetic route where the azide group of the linker is first reacted with an alkyne-functionalized ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[7] Following this, the Boc protecting groups are removed under acidic conditions to expose the primary amines. Finally, the second ligand, which is functionalized with a carboxylic acid, is coupled to the linker through an amide bond formation reaction. The PEG linker itself enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.

References

The Strategic Application of N-(Azido-PEG4)-N-Boc-PEG4-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules, which comprise a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is paramount to their success. This technical guide delves into the mechanism of action and application of a specific, bifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG4)-N-Boc-PEG4-Boc, in the synthesis and optimization of PROTACs. We will explore its structural contributions to PROTAC efficacy, provide a detailed overview of its synthetic utility, and present representative experimental protocols and quantitative data from studies utilizing similar linker architectures.

Introduction to PROTAC Technology and the Critical Role of the Linker

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency and the ability to target previously "undruggable" proteins.[2]

The linker connecting the two ligands is not merely a spacer but a critical determinant of a PROTAC's biological activity.[3] Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4] PEG linkers are among the most widely used motifs in PROTAC design, with approximately 54% of reported PROTACs incorporating them.[5]

This compound: A Versatile Bifunctional Linker

This compound is a bifunctional, PEG-based linker designed for modular PROTAC synthesis. Its key structural features offer distinct advantages in the drug discovery process:

  • Polyethylene Glycol (PEG) Backbone: The dual PEG4 chains enhance the hydrophilicity of the resulting PROTAC, which can improve solubility—a common challenge for these high molecular weight molecules.[5] The flexibility of the PEG chains can also be crucial for allowing the two ligands to adopt an optimal orientation for ternary complex formation.[6]

  • Azide (B81097) (N3) Group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] These reactions are highly efficient, selective, and biocompatible, allowing for the straightforward and robust conjugation of the linker to a ligand bearing an alkyne group.[]

  • Boc (tert-Butyloxycarbonyl) Protecting Groups: The Boc groups protect the terminal amines of the linker. They are stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the primary amines.[9] This allows for subsequent conjugation to a ligand, typically through amide bond formation. The orthogonal nature of the azide and Boc-protected amine functionalities enables a highly controlled and stepwise assembly of the PROTAC molecule.

Mechanism of Action in PROTAC Assembly and Function

The primary mechanism of action of this compound is to serve as a versatile scaffold for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient assembly strategy.

A common synthetic workflow involves a "click-chemistry-first" or "amide-bond-first" approach. For instance, an alkyne-modified E3 ligase ligand can be attached to the azide terminus of the linker via a CuAAC reaction. Following this, the Boc protecting groups are removed to expose the amines, which are then coupled to a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents. This stepwise synthesis is illustrated in the diagram below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Linker This compound Intermediate_1 Boc-Protected Linker-E3 Ligand Conjugate Linker->Intermediate_1 CuAAC E3_Ligand Alkyne-modified E3 Ligase Ligand E3_Ligand->Intermediate_1 Intermediate_2 Amine-Linker-E3 Ligand Conjugate Intermediate_1->Intermediate_2 Acidic Deprotection Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Amide Coupling POI_Ligand Carboxylic Acid-modified POI Ligand POI_Ligand->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly.

Once synthesized, the PROTAC incorporating the this compound linker mediates its biological effect by inducing the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (BCA) Cell_Lysis->Protein_Quantification Sample_Prep Prepare Samples for SDS-PAGE Protein_Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Analysis Detection->Quantification Calculation Calculate DC50 & Dmax Quantification->Calculation

References

Technical Guide: N-(Azido-PEG4)-N-Boc-PEG4 Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG4)-N-Boc-PEG4-based linkers, a class of heterobifunctional reagents critical for advanced bioconjugation, targeted drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While the exact molecule "N-(Azido-PEG4)-N-Boc-PEG4-Boc" is not a standard catalog item, this guide focuses on commercially available and functionally equivalent analogs, primarily where the terminal carboxyl group is protected as a tert-butyl (t-butyl) ester, which is structurally and functionally similar to a Boc group in its role as a protecting group.

Core Concepts and Applications

These branched PEG linkers offer orthogonal reactivity, a key feature for multi-step conjugation strategies. The azide (B81097) (N₃) group provides a bioorthogonal handle for "click chemistry," allowing for highly specific and efficient coupling to alkyne-modified molecules in complex biological media.[1][2][3] The Boc-protected amine, on the other hand, can be selectively deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to various functional groups, such as carboxylic acids or NHS esters.[1][4][5] The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and flexibility of the resulting conjugates, reduces steric hindrance, and can minimize immunogenicity.[6]

Supplier and Catalog Information for Related Molecules

Several suppliers offer close analogs to the requested molecule. The most common variants feature a terminal azide, a Boc-protected amine, and a third functional group, such as a t-butyl ester or an NHS ester, for further conjugation. Below is a summary of key quantitative data for these commercially available linkers.

Product NameSupplier(s)Catalog Number(s)Molecular Weight ( g/mol )PurityCAS Number
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester Combi-Blocks, CD BioparticlesQW-4620 (Combi-Blocks)Not specified>95%2112737-20-7
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester AxisPharm, Precise PEG, BroadPharmAG-7216 (Precise PEG)622.76>96%2093152-85-1
N-(Azido-PEG4)-N-Boc-PEG4-NHS ester MedChem Express (via Cambridge Bioscience)HY-130312Not specified97.0%2112731-96-9
t-Boc-N-Amido-PEG4-azide BroadPharm, AxisPharmBP-22155 (BroadPharm), AP10402 (AxisPharm)362.4>98%940951-99-5

Experimental Protocols

The utility of these linkers is defined by the selective reactions of their functional groups. The following are detailed experimental protocols for the two primary transformations: Boc deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common form of click chemistry.

Protocol 1: Boc Deprotection of PEG Linker

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) group to expose a primary amine.[4][7]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Methodology:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-mediated side reactions, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The deprotected product, often a TFA salt, can be precipitated by adding cold diethyl ether.

  • Isolate the product by filtration or decantation and dry under vacuum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido-PEG linker to a molecule containing a terminal alkyne.[8]

Materials:

  • Azido-PEG linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)

Methodology:

  • Dissolve the alkyne-containing molecule and the azido-PEG linker in the chosen reaction buffer/solvent system.

  • Prepare fresh stock solutions of the catalyst components: 50 mM CuSO₄ in water, 50 mM Sodium Ascorbate in water, and 10 mM TBTA in DMSO.

  • Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition:

    • Copper ligand (e.g., TBTA) to a final concentration of 0.1 mM.

    • CuSO₄ to a final concentration of 1 mM.

    • Sodium Ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • (Optional) If necessary, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique, such as size-exclusion or reverse-phase chromatography.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with these linkers.

G cluster_0 Orthogonal Functional Groups cluster_1 Reaction Pathways cluster_2 Resulting Reactive Moieties Azide_Group Azide (N₃) Click_Chemistry Click Chemistry (e.g., CuAAC, SPAAC) Azide_Group->Click_Chemistry with Alkyne Boc_Amine Boc-Protected Amine Deprotection Acidic Deprotection (e.g., TFA) Boc_Amine->Deprotection H⁺ Carboxyl_Ester t-Butyl Ester Saponification Saponification or Acidic Cleavage Carboxyl_Ester->Saponification H⁺ or OH⁻ Triazole_Linkage Stable Triazole Linkage Click_Chemistry->Triazole_Linkage Primary_Amine Primary Amine (-NH₂) Deprotection->Primary_Amine Carboxylic_Acid Carboxylic Acid (-COOH) Saponification->Carboxylic_Acid G start Start with N-(Azido-PEG)-N-(Boc-PEG)-Ester step1 Step 1: Click Chemistry (Azide + Alkyne-Molecule A) start->step1 step2 Step 2: Boc Deprotection (TFA in DCM) step1->step2 step3 Step 3: Amide Coupling (Primary Amine + Activated Carboxyl of Molecule B) step2->step3 end Final Conjugate: Molecule A - PEG - Molecule B step3->end

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(Azido-PEG4)-N-Boc-PEG4-Boc in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][2][3][4] Furthermore, the length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1][4]

This compound is a versatile, heterobifunctional PEG-based linker designed for the modular synthesis of PROTACs. It features an azide (B81097) group for click chemistry reactions and a Boc-protected amine, which upon deprotection, can be used for amide bond formation. This allows for a flexible and efficient assembly of the final PROTAC molecule. This document provides a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C25H48N4O10
Molecular Weight 580.67 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this linker typically follows a two-step process. First, the Boc-protected amine is deprotected and coupled to an E3 ligase ligand. Second, the azide group is reacted with an alkyne-functionalized POI ligand via a click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: POI Ligand Conjugation (Click Chemistry) Linker This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Linker->Boc_Deprotection Deprotected_Linker Azido-PEG4-amine Linker Boc_Deprotection->Deprotected_Linker Amide_Coupling Amide Coupling (HATU/DIPEA) Deprotected_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Amide_Coupling E3_Linker_Azide E3 Ligand-Linker-Azide Intermediate Amide_Coupling->E3_Linker_Azide Click_Chemistry CuAAC or SPAAC E3_Linker_Azide->Click_Chemistry POI_Ligand POI Ligand (with Alkyne) POI_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) to help remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 2: Amide Coupling of Deprotected Linker to E3 Ligase Ligand

This step involves forming an amide bond between the free amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected Azido-PEG4-amine linker (TFA salt from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq, to neutralize the TFA salt and for the coupling reaction) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected Azido-PEG4-amine linker (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligand-Linker-Azide intermediate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized intermediate with an alkyne-functionalized POI ligand.

Materials:

  • E3 Ligand-Linker-Azide intermediate

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • Dissolve the E3 Ligand-Linker-Azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

Quantitative data for a representative PROTAC synthesis should be recorded as follows:

StepProductStarting Material Mass (mg)Product Mass (mg)Yield (%)Purity (LC-MS, %)
1Deprotected Linker10085 (TFA salt)~99>95
2E3-Linker-Azide8511075>90
3Final PROTAC11012565>98

Note: The above data is representative and will vary depending on the specific E3 ligase and POI ligands used.

Conclusion

This compound is a highly useful and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient approach to PROTAC assembly, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies. The protocols provided herein offer a general framework for the synthesis of PROTACs using this linker. Researchers should optimize the reaction conditions and purification methods for their specific target and E3 ligase ligands to achieve the best results.

References

Application Notes and Protocols for N-(Azido-PEG4)-N-Boc-PEG4-Boc in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Azido-PEG4)-N-Boc-PEG4-Boc is a heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This advanced linker molecule incorporates three key chemical features:

  • An Azide (B81097) Group (N₃): A versatile functional group that readily participates in highly selective "click chemistry" reactions.

  • A Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine that is stable under various conditions but can be readily deprotected using acid to reveal a primary amine for subsequent conjugation.[3]

  • Dual PEG4 Spacers: Two tetraethylene glycol (PEG4) chains that enhance aqueous solubility, reduce aggregation, minimize steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[1][3][4]

This combination allows for a sequential and controlled approach to linking two different molecular entities. The azide group enables the first conjugation via click chemistry, either through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5] Following this initial reaction, the Boc group can be removed to allow for a second conjugation reaction at the newly exposed amine.

Key Features and Advantages

  • Versatility in Conjugation: The azide group is compatible with both major types of click chemistry, providing flexibility for different experimental needs. CuAAC is known for its speed and efficiency, while SPAAC is ideal for applications involving live cells or sensitive biomolecules due to the absence of a cytotoxic copper catalyst.[4][6][7]

  • Enhanced Solubility and Biocompatibility: The hydrophilic PEG linkers improve the solubility of the entire conjugate in aqueous buffers, which is crucial for biological applications.[1][3]

  • Orthogonal Reactivity: The azide and the Boc-protected amine offer orthogonal reactivity, enabling stepwise conjugation with high precision and control.[3]

  • Broad Applicability: This linker is a fundamental component in the modular synthesis of complex biomolecules, including PROTACs, ADCs, and fluorescently labeled probes for imaging and diagnostics.[1][2]

General Experimental Workflow

The general strategy for using this compound involves a two-stage conjugation process. First, the azide moiety is reacted with an alkyne-containing molecule. Second, the Boc protecting group is removed to allow the now-free amine to react with a second molecule of interest.

G cluster_0 Stage 1: Click Chemistry Conjugation cluster_1 Stage 2: Second Conjugation Linker This compound ClickReaction Click Reaction (CuAAC or SPAAC) Linker->ClickReaction Molecule1 Molecule 1 (with Alkyne or Strained Alkyne) Molecule1->ClickReaction Intermediate Boc-Protected Conjugate ClickReaction->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection AmineConjugate Amine-Reactive Conjugate Deprotection->AmineConjugate FinalProduct Final Bifunctional Conjugate AmineConjugate->FinalProduct Molecule2 Molecule 2 (e.g., with NHS ester) Molecule2->FinalProduct Amide Bond Formation

Caption: General workflow for sequential conjugation using the linker.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne. CuAAC is a highly reliable and efficient reaction but requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[7][8] A ligand such as THPTA is often included to stabilize the copper(I) ion and protect sensitive biomolecules from oxidative damage.[8][9]

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.4.[4]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis, or HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM).

    • Dissolve the alkyne-functionalized molecule in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

  • Set up the Reaction:

    • In a reaction tube, add the alkyne-functionalized molecule solution.

    • Add the this compound stock solution. A 5- to 20-fold molar excess of the azide linker is commonly used to drive the reaction to completion.[1]

    • Add the THPTA ligand solution to a final concentration of 1.25 mM.

    • Add the CuSO₄ solution to a final concentration of 0.25 mM. Gently mix the components.[9]

    • Note: The final concentration of DMSO should be kept below 10% to prevent denaturation of proteins.[1]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[9]

    • Gently vortex or mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-16 hours. Reaction times may require optimization.

  • Purification:

    • Remove unreacted reagents and purify the resulting Boc-protected conjugate using an appropriate method such as SEC, dialysis, or HPLC.

G A 1. Prepare Stock Solutions (Linker in DMSO, Alkyne-Molecule in PBS) B 2. Combine Reactants - Alkyne-Molecule - Azido-PEG-Boc Linker A->B C 3. Add Catalyst Premix - Copper(II) Sulfate - THPTA Ligand B->C D 4. Initiate Reaction Add fresh Sodium Ascorbate C->D E 5. Incubate (Room Temp or 4°C) D->E F 6. Purify Conjugate (SEC, Dialysis, HPLC) E->F

Caption: Experimental workflow for the CuAAC protocol.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN) to react spontaneously with an azide.[4][] This method is ideal for conjugations in biological systems or with sensitive proteins where copper toxicity is a concern.[4][6]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[1]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., SEC, Dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Ensure the DBCO- or BCN-functionalized molecule is in the desired reaction buffer at a concentration of 1-5 mg/mL.[1]

  • Set up the Reaction:

    • In a reaction tube, combine the strained alkyne-functionalized molecule with the this compound stock solution.

    • A molar excess of 5- to 20-fold of the azide linker is recommended as a starting point.[1]

    • Ensure the final DMSO concentration is below 10%.[1]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Some reactions may be complete in as little as 2 hours; optimization is recommended.[4]

  • Purification:

    • Purify the Boc-protected conjugate from excess linker using SEC or dialysis.

G A 1. Prepare Stock Solutions (Linker in DMSO, DBCO-Molecule in PBS) B 2. Combine Reactants - DBCO-Molecule - Azido-PEG-Boc Linker A->B C 3. Incubate (Room Temp or 4°C) B->C D 4. Purify Conjugate (SEC, Dialysis) C->D

Caption: Experimental workflow for the SPAAC protocol.

Protocol 3: Boc Group Deprotection

After successful conjugation via click chemistry, the Boc group can be removed to expose a primary amine for subsequent reactions. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected conjugate

  • Deprotection Solution: e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Buffer (e.g., PBS, pH 7.4)

  • Purification/Buffer Exchange system (e.g., Dialysis, Desalting column)

Procedure:

  • Lyophilize or prepare the Boc-protected conjugate in a concentrated, water-free form if possible.

  • Add the deprotection solution (e.g., TFA in DCM) and incubate at room temperature for 30-60 minutes.

  • Remove the TFA/DCM solution, for example, by evaporation under a stream of nitrogen.

  • Immediately redissolve the deprotected conjugate in a suitable buffer.

  • Perform buffer exchange using a desalting column or dialysis into the desired final buffer (e.g., PBS, pH 7.4) to remove residual acid and prepare for the next conjugation step.

Data Presentation

Quantitative data for click chemistry reactions can vary significantly based on the specific substrates, concentrations, and buffer conditions. The tables below provide a summary of typical reaction parameters and representative data from literature for similar systems.

Table 1: Comparison of CuAAC and SPAAC Click Chemistry Reactions

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) required[7]None (metal-free)[4]
Biocompatibility Lower; copper can be cytotoxic[6]High; suitable for in vivo applications[4]
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (DBCO, BCN)[]
Reaction Rate Fast (k ≈ 10² - 10⁴ M⁻¹s⁻¹)[11]Varies with alkyne (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)
Typical Conditions Room temp, aqueous buffer[9]Room temp or 4°C, aqueous buffer[4]
Side Reactions Potential for oxidative damage[8]Generally very low side reactivity[4]

Table 2: Representative Click Reaction Conditions and Outcomes

Reactant 1Reactant 2Molar Ratio (R2:R1)Solvent / BufferTime & TempOutcome / Yield
DBCO-ProteinAzido-PEG-Linker20:1PBS, pH 7.42-4 h, RTEfficient Conjugation[1]
Azide-ProteinBCN-PEG4-Alkyne2-4:1PBS, pH 7.44-12 h, RTHigh Yield[4]
Fc-Sec ProteinBiotin Azide50:1PBS, pH 7.43h RT, then O/N 4°C~15% Biotinylation[6]
Alkyne-siRNA (10 µM)Coumarin Azide (50 µM)5:10.1 M Phosphate, pH 7Not specifiedQuantitative Conversion[8]
PropargylglycineAzido-Derivative1:10.1 M Phosphate, pH 7.224 h, 75°C>90% Yield[12]

References

Application Notes and Protocols for N-(Azido-PEG4)-N-Boc-PEG4-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-(Azido-PEG4)-N-Boc-PEG4-Boc, a bifunctional polyethylene (B3416737) glycol (PEG) linker. This versatile reagent is instrumental in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound features a terminal azide (B81097) group for "click chemistry" and a Boc-protected amine. The azide allows for highly selective and bioorthogonal conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145). The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, often through amide bond formation. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3]

Key Bioconjugation Techniques

Two primary bioconjugation techniques are employed with the azide moiety of this linker:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,2,3-triazole linkage between the terminal azide of the linker and a terminal alkyne on a target molecule.[4] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[1][7] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, making it bioorthogonal and suitable for use in living systems where copper catalysts can be cytotoxic.[8][9]

Data Presentation

The following tables summarize representative quantitative data for CuAAC and SPAAC reactions involving azido-PEG linkers. The exact yields and reaction times can vary depending on the specific substrates, solvent, and temperature.

Table 1: Representative Conditions and Yields for CuAAC Reactions with Azido-PEG Linkers

ParameterConditionTypical Yield (%)Reference
Copper Source CuSO₄ / Sodium Ascorbate>95%[4]
CuIGood to Excellent[10]
Solvent DMF, DMSO, water, PEG200075-99% (crude purity)[4][10]
Temperature Room Temperature to 70°CSubstrate Dependent[10]
Reaction Time 1 to 48 hours82-87%

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventReaction Time (min)Typical Purity (%)Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30-60>95%
Hydrochloric Acid (HCl)4M1,4-Dioxane60>95%

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the azido-PEG linker to an alkyne-containing molecule.

Materials:

  • Azido-PEG4-NH-PEG4-Boc (or the deprotected amine version)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare stock solutions of all reagents. Dissolve the azido-PEG linker and the alkyne-functionalized molecule in a minimal amount of DMSO or DMF before diluting with the reaction buffer.

  • In a reaction tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of the azido-PEG linker in the reaction buffer.

  • If using a ligand, add THPTA to the reaction mixture (typically at a 5:1 molar ratio to CuSO₄).

  • Add CuSO₄ to a final concentration of 50-100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction by LC-MS or other appropriate analytical techniques.

  • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove unreacted reagents and catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azido-PEG linker to a DBCO-functionalized molecule.

Materials:

  • Azido-PEG4-NH-PEG4-Boc (or the deprotected amine version)

  • DBCO-functionalized molecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF for dissolving the linker

Procedure:

  • Prepare a stock solution of the azido-PEG linker in anhydrous DMSO (e.g., 10 mM).

  • Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Add the azido-PEG linker stock solution to the DBCO-molecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used. Keep the final concentration of DMSO below 10% to avoid denaturation of proteins.[8][9]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive molecules, the reaction can be performed at 4°C overnight.[8]

  • Monitor the reaction progress by SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the excess azide linker.[9]

Visualizations

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor reaction (TLC, LC-MS) react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete end_product End: Deprotected Linker (TFA Salt) concentrate->end_product

Caption: Workflow for Boc Deprotection.

CuAAC_Workflow azide_linker Azido-PEG Linker combine Combine in Buffer (PBS, pH 7.4) azide_linker->combine alkyne_mol Alkyne-Molecule alkyne_mol->combine add_cu Add CuSO4 and THPTA (optional) combine->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate react Incubate at RT (1-4h) initiate->react purify Purify Conjugate (SEC, HPLC) react->purify end_product End: Triazole Conjugate purify->end_product

Caption: Workflow for CuAAC Bioconjugation.

SPAAC_Workflow azide_linker Azido-PEG Linker combine Combine in Buffer (PBS, pH 7.4) azide_linker->combine dbco_mol DBCO-Molecule dbco_mol->combine react Incubate at RT or 37°C (1-4h) combine->react purify Purify Conjugate (SEC, Dialysis) react->purify end_product End: Triazole Conjugate purify->end_product

Caption: Workflow for SPAAC Bioconjugation.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Sequential Conjugation linker_start This compound deprotection Boc Deprotection (TFA/DCM) linker_start->deprotection linker_amine Azido-PEG-Amine deprotection->linker_amine click_reaction CuAAC or SPAAC linker_amine->click_reaction poi_ligand Alkyne-POI Ligand poi_ligand->click_reaction e3_ligand E3 Ligase Ligand (with -COOH) amide_coupling Amide Coupling (EDC, NHS) e3_ligand->amide_coupling intermediate POI-Linker-Amine click_reaction->intermediate protac Final PROTAC amide_coupling->protac intermediate->amide_coupling

Caption: Logical workflow for PROTAC synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This application note provides detailed protocols and data for the use of a bifunctional, PEGylated linker, N-(Azido-PEG4)-N-Boc-PEG4-Boc, in CuAAC reactions. This linker is particularly valuable in drug development, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and composition is crucial for efficacy.[3][4]

The this compound linker features a terminal azide (B81097) group for CuAAC-mediated conjugation to an alkyne-containing molecule. The tetraethylene glycol (PEG4) chains enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][6] The Boc (tert-butyloxycarbonyl) protecting group masks a secondary amine, which, after deprotection, allows for subsequent conjugation to another molecule, making this a versatile tool for constructing complex bioconjugates.[7][8]

Applications

  • PROTAC Synthesis: The bifunctional nature of this linker is ideal for sequentially linking an E3 ligase ligand and a target protein binder.[3][6] The PEG spacer provides the necessary flexibility and length to facilitate the formation of the ternary complex required for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. The azide allows for site-specific conjugation to an alkyne-modified antibody, while the deprotected amine can be used to attach the drug molecule.

  • Bioconjugation: General tool for linking various biomolecules, such as peptides, proteins, and nucleic acids, to other molecules or surfaces. The PEG component can help to reduce non-specific binding and improve the solubility of the conjugate.[9]

Quantitative Data

Alkyne SubstrateAzide SubstrateCopper SourceLigandSolventReaction TimeYield (%)Reference
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)PMDTATHF24 h73[10]
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)NonescCO224 h82.32[10]
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)NonescCO248 h87.14[10]
Propargyl alcoholCoumarin azideCuSO4THPTAAqueous Buffer1 hNot specified, used for efficiency testing[9]
Alkyne-functionalized biomoleculeAzide-functionalized detection reagentCuSO4THPTAAqueous Buffer30 minNot specified, general protocol[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the conjugation of this compound to an alkyne-containing molecule. Optimization of reagent concentrations, solvent, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Anhydrous Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., DMSO, t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

Reagent Preparation:

  • Copper(II) Sulfate Stock Solution (20 mM): Dissolve the appropriate amount of CuSO₄ in deionized water.

  • Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. Protect from light.

  • THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water.

  • Substrate Solutions: Prepare stock solutions of this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMF, DMSO).

Reaction Procedure:

  • In a reaction vial, add the alkyne-containing molecule (1 equivalent).

  • Add this compound (1.1 to 1.5 equivalents).

  • Add the chosen solvent to achieve the desired reaction concentration.

  • If using an aqueous system, add the THPTA stock solution to a final concentration of 1-5 mM.

  • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

  • Gently bubble nitrogen or argon through the solution for 5-10 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.

  • Seal the reaction vial and stir at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR.

Work-up and Purification:

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the PEGylated product can be challenging due to its polarity.[12] Column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane or a mixture of ethanol/isopropanol in chloroform (B151607) may be effective.[12] Alternatively, for larger biomolecules, size-exclusion chromatography or dialysis can be employed.[13]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEG linker to expose the secondary amine for further conjugation.[1][7]

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon atmosphere

  • Saturated sodium bicarbonate solution

  • Brine

Deprotection Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution. A common ratio is 1:1 (v/v) DCM:TFA, but this can be adjusted.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which can sometimes be used directly in the subsequent reaction.

Visualizations

CuAAC_Workflow cluster_step1 Step 1: CuAAC Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Further Conjugation Alkyne Alkyne-Molecule CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Alkyne->CuAAC Azido_PEG_Boc This compound Azido_PEG_Boc->CuAAC Conjugate_Boc Boc-Protected Conjugate CuAAC->Conjugate_Boc Deprotection Deprotection (TFA/DCM) Conjugate_Boc->Deprotection Final_Conjugate Final Bifunctional Conjugate Deprotection->Final_Conjugate Amide_Coupling Amide Coupling Final_Conjugate->Amide_Coupling Second_Molecule Second Molecule (e.g., with Carboxylic Acid) Second_Molecule->Amide_Coupling Final_Product Final Product Amide_Coupling->Final_Product

Caption: Experimental workflow for the synthesis of a bifunctional conjugate.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle Azide R2-Azide Azide->Metallacycle Triazole_anion Triazole Anion Metallacycle->Triazole_anion Ring Contraction Triazole_anion->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_anion->Product Protonation

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Linker_Functionality cluster_components Functional Components cluster_functions Functions Linker This compound Azide_group Azide Group Linker->Azide_group PEG4_chains PEG4 Chains Linker->PEG4_chains Boc_group Boc-Protected Amine Linker->Boc_group CuAAC_reaction CuAAC Reaction with Alkyne Azide_group->CuAAC_reaction Solubility_PK Improves Solubility & Pharmacokinetics PEG4_chains->Solubility_PK Second_conjugation Site for Second Conjugation after Deprotection Boc_group->Second_conjugation

Caption: Functional components of the this compound linker.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex environments without the need for a cytotoxic copper catalyst. This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) derivatives, to react spontaneously and specifically with azides, forming a stable triazole linkage.[1][]

The N-(Azido-PEG4)-N-Boc-PEG4-Boc linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] Its bifunctional nature, featuring a terminal azide (B81097) for SPAAC and a Boc-protected amine for subsequent modifications, allows for a modular and efficient approach to constructing complex molecular architectures. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can reduce steric hindrance during conjugation.[1]

These application notes provide a detailed protocol for the SPAAC reaction between this compound and a DBCO-functionalized molecule, a common strategy in the synthesis of PROTACs and other targeted therapeutics.[5][6]

Key Features of SPAAC with this compound:

  • Biocompatibility: The reaction proceeds without a copper catalyst, making it suitable for applications involving sensitive biological molecules.[1]

  • High Selectivity: The azide and DBCO groups react specifically with each other, even in the presence of other functional groups.[1]

  • Mild Reaction Conditions: The reaction is typically performed in aqueous or organic solvents at ambient temperatures.[1][7]

  • High Efficiency: SPAAC reactions are known for their high yields and rapid kinetics.[8]

  • Stable Linkage: The resulting triazole linkage is chemically stable.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with SPAAC reactions involving DBCO derivatives and azides. Please note that specific results will vary depending on the exact substrates, concentrations, and reaction conditions.

ParameterTypical Value/RangeNotes
Second-Order Rate Constant 0.1 - 2.0 M⁻¹s⁻¹For DBCO derivatives reacting with azides. The rate can be influenced by the specific structure of the DBCO and azide, as well as the solvent and temperature.[9]
Reaction Time 1 - 12 hoursTypically at room temperature. Lower temperatures (e.g., 4°C) may require longer incubation times (e.g., overnight).[1][10]
Typical Molar Excess 1.1 - 5 equivalents of one reactantThe choice of which reactant is in excess depends on the specific synthetic strategy and the ease of purification. For PROTAC synthesis, an excess of the smaller fragment is common.
Reaction Yield >65%Yields are generally high but can be affected by factors such as steric hindrance and the purity of the starting materials. A reported yield for a SPAAC reaction with a peptide was 65%.[11]
DBCO Absorbance Maximum ~310 nmThe disappearance of this absorbance peak can be used to monitor the progress of the reaction.[1][7]

Experimental Workflow Diagram

SPAAC_Workflow Experimental Workflow for SPAAC cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup incubation Incubation reaction_setup->incubation monitoring Reaction Monitoring (Optional) incubation->monitoring purification Product Purification monitoring->purification Upon completion characterization Product Characterization purification->characterization azide_sol Dissolve this compound in appropriate solvent azide_sol->reaction_setup dbco_sol Dissolve DBCO-functionalized molecule in appropriate solvent dbco_sol->reaction_setup

Caption: A flowchart illustrating the key steps in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protocol.

Experimental Protocol

This protocol describes a general procedure for the SPAAC reaction between this compound and a DBCO-functionalized molecule. Optimization may be required for specific applications.

Materials
  • This compound

  • DBCO-functionalized molecule of interest

  • Anhydrous, azide-free solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a buffered aqueous solution like Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Purification system (e.g., HPLC with a suitable column)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure

1. Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., 10 mM in DMSO). The final concentration of the organic solvent in the reaction mixture should ideally be kept low, especially if working with sensitive biomolecules.[1]

2. Reaction Setup

  • In a clean reaction vessel, add the desired amount of the DBCO-functionalized molecule stock solution.

  • Add the this compound stock solution. A slight molar excess (e.g., 1.1-1.5 equivalents) of one of the reactants can be used to drive the reaction to completion.

  • If necessary, add additional solvent to reach the desired final concentration.

3. Incubation

  • Stir the reaction mixture at room temperature (20-25°C) for 1-12 hours.[10]

  • Alternatively, the reaction can be incubated at 4°C for 12-24 hours, which may be preferable for temperature-sensitive molecules.[1]

  • Protect the reaction from light if either of the reactants is light-sensitive.

4. Reaction Monitoring (Optional)

  • The progress of the reaction can be monitored by analytical techniques such as LC-MS to observe the formation of the product and the consumption of the starting materials.

  • If using a DBCO reagent with a distinct UV absorbance around 310 nm, the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at this wavelength.[1][7]

5. Product Purification

  • Upon completion of the reaction, the desired triazole-linked product can be purified from unreacted starting materials and any side products.

  • For PEGylated small molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective purification method.[1]

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) may also be applicable depending on the properties of the final conjugate.[1]

  • A novel method for the purification of PEG-containing compounds involves complexation with magnesium chloride to transform oily products into solid complexes, which can simplify handling and isolation.

6. Product Characterization

  • The identity and purity of the final product should be confirmed by appropriate analytical methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the desired product.[12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the triazole-linked conjugate.

References

Application Notes and Protocols for N-(Azido-PEG4)-N-Boc-PEG4-Boc in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the bifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG4)-N-Boc-PEG4-Boc, in the development of antibody-drug conjugates (ADCs). This linker is designed to enhance the therapeutic properties of ADCs by offering a precise and stable connection between a monoclonal antibody and a cytotoxic payload.

The branched structure of this compound allows for the attachment of multiple drug molecules to a single conjugation site on the antibody, potentially increasing the drug-to-antibody ratio (DAR) and, consequently, the therapeutic efficacy. The azide (B81097) group facilitates highly specific and efficient conjugation to an alkyne-modified payload via "click chemistry," a bioorthogonal reaction that proceeds under mild conditions. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a controlled, stepwise conjugation strategy. The PEG4 spacers enhance the solubility and stability of the ADC, reduce aggregation, and can prolong its circulation time in the bloodstream.

Key Applications in ADC Research

The unique properties of this compound make it a valuable tool for:

  • Site-Specific ADC Synthesis: Enables the creation of homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and a better safety profile.

  • Increased Drug Loading: The branched structure allows for a higher payload density at a single attachment point on the antibody.

  • Enhanced Solubility and Stability: The hydrophilic PEG chains mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation.

  • Controlled Conjugation: The orthogonal reactivity of the azide and Boc-protected amine allows for sequential and controlled attachment of the linker to the antibody and the payload.

Quantitative Data Summary

The following tables summarize key quantitative data from a study utilizing a structurally analogous branched amino-triazide PEG linker in the construction of trastuzumab-based ADCs targeting HER2-positive breast cancer cells. These data highlight the impact of linker architecture on ADC performance.

Table 1: In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs with Branched PEG Linkers
ADC Construct IC50 (nM) in HER2+ BT-474 cells
"Short" Branched Linker ADC0.68
"Long" Branched Linker (with additional PEG4) ADC0.074
Data adapted from Grygorash et al., 2022.
Table 2: HER2 Binding Affinity of ADCs with Branched PEG Linkers
ADC Construct EC50 (nM)
"Short" Branched Linker ADC0.13
"Long" Branched Linker (with additional PEG4) ADC0.14
Data adapted from Grygorash et al., 2022.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using a branched, bifunctional PEG linker like this compound. This protocol is adapted from established methods for site-specific enzymatic conjugation and subsequent click chemistry.

Protocol 1: Site-Specific Enzymatic Conjugation of the Linker to the Antibody

This protocol describes the attachment of the branched linker to a specific glutamine residue (Q295) on the deglycosylated antibody using microbial transglutaminase (MTGase).

Materials:

  • Deglycosylated monoclonal antibody (e.g., Trastuzumab)

  • This compound linker

  • Microbial Transglutaminase (MTGase)

  • Tris buffer (pH 8.0)

  • Desalting column

Procedure:

  • Reaction Setup: In a reaction vessel, combine the deglycosylated antibody (e.g., 1 mg) with the this compound linker at a 10-fold molar excess per conjugation site.

  • Enzymatic Reaction: Add MTGase to the mixture in Tris buffer (pH 8.0).

  • Incubation: Incubate the reaction at 37°C for 4 hours with gentle agitation.

  • Purification: Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and enzyme.

  • Characterization: Characterize the purified conjugate by methods such as mass spectrometry to confirm successful linker attachment.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol outlines the removal of the Boc protecting group from the conjugated linker to expose the reactive amine.

Materials:

  • Purified antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Deprotection Reaction: Treat the purified antibody-linker conjugate with a solution of TFA in DCM (e.g., 20% v/v) at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Purification: Purify the deprotected antibody-linker conjugate using SEC to remove residual TFA and any small molecule byproducts.

Protocol 3: Click Chemistry Conjugation of the Payload

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach an alkyne-modified cytotoxic payload to the azide-functionalized antibody-linker conjugate.

Materials:

  • Deprotected and purified antibody-linker conjugate

  • Alkyne-modified cytotoxic payload (e.g., DBCO-payload)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: Dissolve the deprotected antibody-linker conjugate and the alkyne-modified payload in PBS (pH 7.4). A typical molar ratio is 1:5 (antibody-linker:payload).

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.

  • Purification: Purify the final ADC using SEC to remove unconjugated payload and other reagents.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the synthesized ADC in a cancer cell line that overexpresses the target antigen.

Materials:

  • Target cancer cell line (e.g., HER2-positive BT-474 cells)

  • Control cancer cell line (e.g., HER2-negative MDA-MB-231 cells)

  • Cell culture medium and supplements

  • Synthesized ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the cells with the ADC for a defined period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death HER2_Signaling_Pathway HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC_inhibition ADC Action ADC_inhibition->HER2_dimer Inhibits Signaling ADC_Synthesis_Workflow Antibody 1. Deglycosylated Antibody Enzymatic_Conj 3. Enzymatic Conjugation (MTGase) Antibody->Enzymatic_Conj Linker 2. This compound Linker Linker->Enzymatic_Conj Boc_Deprotection 4. Boc Deprotection (TFA) Enzymatic_Conj->Boc_Deprotection Click_Chemistry 6. Click Chemistry (SPAAC) Boc_Deprotection->Click_Chemistry Payload 5. Alkyne-Modified Payload Payload->Click_Chemistry ADC 7. Purified ADC Click_Chemistry->ADC

Application Notes and Protocols: Acidic Deprotection of N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the acidic deprotection of the dual tert-butyloxycarbonyl (Boc) protecting groups from N-(Azido-PEG4)-N-Boc-PEG4-Boc, a branched polyethylene (B3416737) glycol (PEG) linker. The Boc group is a crucial protecting group for amines in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its efficient removal under acidic conditions is a critical step to unmask the primary amines for subsequent conjugation reactions.[1][2] This note details two common and effective methods using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in dioxane, including reaction monitoring, work-up procedures, and troubleshooting.

Introduction

This compound is a heterobifunctional, branched PEG linker possessing a terminal azide (B81097) group for "click" chemistry and two Boc-protected primary amines. The temporary blockage of these amines by Boc groups allows for selective reactions at other sites of a molecule.[1] The subsequent removal of the Boc groups is essential to liberate the amines for covalent attachment to other molecules, such as those containing activated carboxylic acids.

The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[3][4] Due to the presence of the PEG chains, factors like steric hindrance and solvent choice are important considerations for achieving complete deprotection.[5]

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group is a well-established mechanism. The key steps involve:

  • Protonation: The carbonyl oxygen of the tert-butyl carbamate (B1207046) is protonated by the acid.[3][4]

  • Cleavage: This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[3]

  • Protonation of Amine: Under the strong acidic conditions, the newly formed amine is protonated, yielding the corresponding ammonium (B1175870) salt (e.g., TFA or HCl salt).[3]

G cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection node_boc R-NH-Boc node_protonation Protonation of Carbamate node_boc->node_protonation + H+ (Acid) node_carbamic_acid Carbamic Acid Intermediate node_protonation->node_carbamic_acid - tert-butyl cation node_amine_salt Deprotected Amine Salt (R-NH3+) node_carbamic_acid->node_amine_salt - CO2

Caption: Acidic Boc deprotection mechanism.

Experimental Protocols

This section details two standard protocols for the deprotection of this compound. It is crucial to use anhydrous solvents to prevent unwanted side reactions.

3.1. Materials and Reagents

  • This compound

  • Trifluoroacetic acid (TFA)[1][5]

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane[5]

  • Dichloromethane (B109758) (DCM), anhydrous[1]

  • 1,4-Dioxane, anhydrous

  • Toluene (B28343) (for co-evaporation)[1][5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1][5]

  • Diethyl ether, cold (for precipitation)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

3.2. Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is the most common method for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies their removal.[5]

  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[5]

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1][5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1–2 hours).[1][5] The deprotected product will be more polar and should have a lower Rf value on TLC.[5]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1][5]

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

    • The resulting product, the bis-TFA ammonium salt, can often be used directly in subsequent steps.

3.3. Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a strong alternative to TFA and can be effective when TFA-mediated deprotection is sluggish.[5]

  • Preparation: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Reaction Initiation: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 0.5–2 hours).[1]

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.

    • Alternatively, the product can be precipitated by adding cold diethyl ether to the reaction mixture.

    • Collect the precipitate by filtration or centrifugation to yield the bis-hydrochloride salt.

3.4. Optional Neutralization

If the free amine is required instead of the salt, the residue from the work-up can be neutralized.

  • Dissolve the crude ammonium salt residue in an appropriate organic solvent (e.g., DCM).

  • Wash the organic solution carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1][5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected free amine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common conditions for the acidic deprotection of Boc-protected amines, which are applicable to the target molecule.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/DioxaneReference(s)
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)[1][5]
Concentration 20-50% (v/v)4 M[1]
Solvent Dichloromethane (DCM)1,4-Dioxane[1]
Temperature 0°C to Room TemperatureRoom Temperature[1]
Reaction Time 0.5 - 2 hours0.5 - 2 hours[1]
Expected Yield High (>90%)High (>90%)[1]

Experimental Workflow and Monitoring

A systematic workflow is crucial for successful deprotection. The progress should be carefully monitored to avoid over-exposure to strong acids, which could potentially degrade other functional groups.

G cluster_workflow Experimental Workflow prep 1. Dissolve Substrate in Anhydrous Solvent react 2. Add Acidic Reagent (e.g., TFA or HCl/Dioxane) prep->react monitor 3. Monitor Reaction (TLC, LC-MS) react->monitor workup 4. Work-up: Remove Acid & Solvent monitor->workup Upon Completion purify 5. (Optional) Neutralization & Purification workup->purify characterize 6. Characterize Product purify->characterize

Caption: General workflow for Boc deprotection.

Monitoring Reaction Progress:

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method to qualitatively assess the reaction.[5] The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf).[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for accurate monitoring. It allows for the quantification of the starting material's disappearance and the product's appearance, while also detecting any potential side products.[5]

Troubleshooting

IssuePotential CauseSuggested SolutionReference(s)
Incomplete Deprotection Insufficient Acid: Acid concentration may be too low or the acid may be too weak.Increase the acid concentration (e.g., from 20% to 50% TFA) or switch to a stronger acid system like 4M HCl in dioxane.[5]
Inadequate Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor by TLC or LC-MS.[5]
Steric Hindrance: The PEG chains may hinder the acid's access to the Boc group.Consider gentle heating or extending the reaction time. Ensure adequate stirring.[5]
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent.Ensure the solvent fully solubilizes the PEGylated compound.[5]
Side Product Formation Acid-Labile Groups: Other functional groups in the molecule may be sensitive to the strong acidic conditions.Use the mildest effective acid concentration and monitor the reaction closely to avoid prolonged exposure after completion.[5]
tert-Butyl Cation Reactions: The tert-butyl cation generated can react with nucleophiles.Consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[5]

References

Application of N-(Azido-PEG4)-N-Boc-PEG4-Boc in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG4)-N-Boc-PEG4-Boc is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies in targeted drug delivery. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry and a Boc-protected amine, offers a versatile platform for the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. The branched PEG4 moieties enhance hydrophilicity, which can improve the pharmacokinetic properties and reduce the potential for aggregation of the final conjugate.[1][2][3] This document provides detailed application notes and experimental protocols for the use of linkers analogous to this compound in the construction of ADCs, supported by quantitative data from relevant studies.

The primary utility of this class of linkers lies in their ability to connect a targeting moiety (e.g., an antibody) to a therapeutic payload. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to a targeting protein. The azide group serves as a versatile handle for the attachment of an alkyne-modified payload via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The branched structure allows for the potential attachment of multiple payload molecules, increasing the drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties.[5][6]

  • PROTACs Synthesis: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand and an E3 ligase-binding ligand.[4][7][8]

  • Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands and therapeutic agents for targeted delivery.

Data Presentation

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Branched Linkers of Varying Lengths

Linker ArchitectureADC DesignationIC50 (ng/mL) in SK-BR-3 cells
"Short" Branched LinkerADC I100
"Long" Branched LinkerADC II10
Heterogeneous DAR 6 ControlThio-trastuzumab-vc-MMAE10
Homogeneous DAR 2 ControlTrastuzumab-L2-MMAE200

Data adapted from Grygorash et al., 2022.[5] This study highlights that a longer branched linker (ADC II) resulted in significantly higher cytotoxicity, comparable to the conventional heterogeneous conjugate and superior to the short branched linker ADC.[5]

Table 2: Pharmacokinetic Parameters of Trastuzumab-DM1 ADCs with Pendant vs. Linear PEG Linkers in Mice

Linker ConfigurationADC DesignationClearance (mL/day/kg)Cmax (µg/mL)AUC (µ g/day/mL )
Pendant PEG12T-(Lp-DM1)80.8 ± 0.1190 ± 15240 ± 20
Linear PEG24T-(Ll-DM1)81.2 ± 0.2175 ± 20150 ± 18

Data adapted from Tedeschini et al., 2021.[1][2] These findings suggest that a pendant or branched PEG architecture can lead to slower clearance rates and higher plasma concentrations over time compared to a linear PEG linker of similar molecular weight.[1][2][3]

Experimental Protocols

The following are generalized protocols adapted from studies utilizing analogous branched PEG linkers for the synthesis of ADCs. These protocols provide a framework for the application of this compound.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol outlines the deprotection of the Boc group, conjugation to an antibody, and subsequent click chemistry reaction with a payload.

Step 1: Deprotection of the Boc Group and Antibody Conjugation

  • Deprotection: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). Add an excess of trifluoroacetic acid and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected linker with a primary amine.

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Linker Activation (if conjugating to carboxyl groups): To conjugate the linker's amine to the antibody's carboxyl groups (e.g., in the Fc region), activate the carboxyl groups using EDC/NHS chemistry.

  • Conjugation: Add the deprotected linker to the antibody solution at a desired molar excess. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Step 2: Payload Conjugation via Click Chemistry (SPAAC)

  • Payload Preparation: Dissolve the alkyne-modified payload (e.g., DBCO-PEG4-MMAE) in a water-miscible organic solvent such as DMSO to create a stock solution.

  • Click Reaction: Add the alkyne-payload solution to the purified azide-functionalized antibody from Step 1. A 3-5 fold molar excess of the payload is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours, protected from light.

  • Purification: Purify the final ADC using SEC or TFF to remove the unreacted payload and any aggregates.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry. Purity and aggregation can be assessed by SEC.

Protocol 2: Characterization of ADCs

Determination of Drug-to-Antibody Ratio (DAR)

  • Hydrophobic Interaction Chromatography (HIC): HIC separates species based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its retention time on the HIC column. By analyzing the peak areas corresponding to different drug-loaded species, the average DAR can be calculated.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the molecular weight, from which the number of conjugated drug molecules can be determined.

In Vitro Cytotoxicity Assay

  • Cell Culture: Culture a cancer cell line that overexpresses the target antigen of the antibody (e.g., SK-BR-3 for Trastuzumab).

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for 72-96 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Amine_Linker Azido-PEG4-Amine Linker Deprotection->Amine_Linker Conjugation Amine Conjugation Amine_Linker->Conjugation Antibody Antibody (mAb) Antibody->Conjugation Azide_mAb Azide-functionalized mAb Conjugation->Azide_mAb Click Click Chemistry (SPAAC) Azide_mAb->Click Alkyne_Payload Alkyne-Payload (e.g., DBCO-MMAE) Alkyne_Payload->Click ADC Antibody-Drug Conjugate Click->ADC Purification Purification (SEC/TFF) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, MS) Final_ADC->Characterization

Caption: Workflow for the synthesis of an ADC using a branched azide-PEG-Boc linker.

Targeted Signaling Pathway of Microtubule Inhibitors

The payloads mentioned in the cited studies, MMAE and DM1, are potent microtubule inhibitors. They exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule_Inhibition_Pathway cluster_adc ADC Action cluster_cellular_effect Cellular Effect ADC ADC Targeting Tumor Cell Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_Release Payload Release (e.g., MMAE/DM1) Internalization->Payload_Release Disruption Disruption of Microtubule Polymerization Payload_Release->Disruption Microtubules Microtubule Dynamics Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of ADC-delivered microtubule inhibitors.

References

Designing Targeted Protein Degraders: Application of N-(Azido-PEG4)-N-Boc-PEG4-Boc in PROTAC Synthesis for Specific E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple POI molecules, leading to a potent and sustained therapeutic effect.[7][8]

The choice of E3 ligase is a critical aspect of PROTAC design. Among the over 600 E3 ligases in humans, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[9][10][11] The specificity of a PROTAC can be tuned not only by the choice of the POI ligand but also by the selection of the E3 ligase and the nature of the linker connecting the two ends.[5][12]

The Role of the N-(Azido-PEG4)-N-Boc-PEG4-Boc Linker

The linker plays a crucial role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability and geometry of the ternary complex.[7][13] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the overall solubility and pharmacokinetic properties of the PROTAC molecule.[14][15]

The this compound linker is a versatile building block for PROTAC synthesis. Its key features include:

  • PEG-based Structure: The PEG backbone improves aqueous solubility and provides flexibility, which is often crucial for achieving a productive ternary complex conformation.[14][15]

  • Azide (B81097) Functionality: The terminal azide group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the efficient and specific conjugation of an alkyne-modified ligand (either for the POI or the E3 ligase).[16][17] This reaction is highly efficient and proceeds under mild conditions, making it ideal for complex molecule synthesis.

  • Boc-Protected Amine: The Boc-protected amine provides a handle for orthogonal conjugation. After deprotection, the resulting amine can be coupled to a carboxylic acid-containing ligand using standard amide bond formation chemistry. This allows for a modular and controlled assembly of the PROTAC molecule.

The defined length of the PEG units in this compound allows for systematic variation of the linker length in PROTAC design, a critical parameter for optimizing degradation efficiency.[13]

Signaling Pathways and Experimental Workflow

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Poly-ubiquitination Recycled Recycled PROTAC & E3 Ternary->Recycled Dissociation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E2->Ternary + Ub Ub Ubiquitin Proteasome 26S Proteasome polyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

A typical workflow for the development and evaluation of a novel PROTAC involves several key stages, from initial design and synthesis to comprehensive in vitro and cellular characterization.

PROTAC_Workflow Design 1. PROTAC Design (POI Ligand, E3 Ligand, Linker Selection) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical 4. In Vitro Biochemical Assays Purification->Biochemical Binding Binding Affinity (SPR, ITC, FP) Biochemical->Binding Ternary Ternary Complex Formation (TR-FRET, NanoBRET) Biochemical->Ternary Ubiquitination In Vitro Ubiquitination Assay Biochemical->Ubiquitination Cellular 5. Cellular Assays Biochemical->Cellular Degradation Protein Degradation (Western Blot, In-Cell Western, HiBiT) Cellular->Degradation Selectivity Selectivity Profiling (Proteomics) Cellular->Selectivity Functional Functional Assays (e.g., Cell Viability, Apoptosis) Cellular->Functional Optimization 6. Lead Optimization (Iterative Design & Synthesis) Cellular->Optimization Optimization->Design Feedback

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, first by coupling a carboxylic acid-containing E3 ligase ligand to the deprotected amine of the linker, followed by a click chemistry reaction with an alkyne-functionalized POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor by LC-MS for complete removal of the Boc protecting group. Evaporate the solvent under reduced pressure.

  • Amide Coupling: Dissolve the deprotected linker-azide (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS. Upon completion, purify the product (E3 ligand-linker-azide) by preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the E3 ligand-linker-azide (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 3:1 mixture of THF and water.

  • Add sodium ascorbate (B8700270) (0.3 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagents:

    • His-tagged POI

    • GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

    • Terbium-conjugated anti-His antibody (donor)

    • Fluorescein- or DyLight-conjugated anti-GST antibody (acceptor)

    • Synthesized PROTAC

  • Assay Procedure:

    • In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase complex, and varying concentrations of the PROTAC.

    • Add the terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

Data Presentation

Quantitative data from the experimental evaluation of PROTACs should be summarized in tables for clear comparison.

Table 1: In Vitro Evaluation of PROTACs Targeting POI-X

PROTAC IDLinker CompositionE3 LigasePOI Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex (TC50, nM)
PROTAC-001Azido-PEG4-Boc-PEG4-BocCRBN5012080
PROTAC-002Azido-PEG6-Boc-PEG6-BocCRBN5211565
PROTAC-003Azido-PEG4-Boc-PEG4-BocVHL488595
PROTAC-004Azido-PEG6-Boc-PEG6-BocVHL558075

Table 2: Cellular Degradation Activity of PROTACs against POI-X in Cancer Cell Line Y

PROTAC IDDC50 (nM)Dmax (%)
PROTAC-0011592
PROTAC-002895
PROTAC-0032588
PROTAC-0041293
  • DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: Maximum percentage of target protein degradation achieved.

Conclusion

The design and synthesis of effective PROTACs require careful consideration of the POI ligand, the E3 ligase ligand, and the connecting linker. The this compound linker offers a versatile and efficient tool for constructing PROTACs with tunable properties. The provided protocols and data presentation guidelines offer a framework for researchers to systematically design, synthesize, and evaluate novel protein degraders for therapeutic applications. The iterative process of design, synthesis, and biological testing is crucial for the development of potent and selective PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Azido-PEG4)-N-Boc-PEG4-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving N-(Azido-PEG4)-N-Boc-PEG4-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in click chemistry?

This compound is a bifunctional, PEG-based linker used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The azide (B81097) group allows for covalent ligation to an alkyne-containing molecule via CuAAC, while the Boc-protected amine can be deprotected in a subsequent step to reveal a primary amine for further functionalization. The PEG4 spacers enhance water solubility and provide flexibility to the resulting conjugate.[1][2]

Q2: Which type of click chemistry is suitable for this molecule?

This linker is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction joins the terminal azide of the linker with a terminal alkyne on a target molecule to form a stable triazole linkage.[] While strain-promoted azide-alkyne cycloaddition (SPAAC) is another form of click chemistry, it requires a strained alkyne (like DBCO or BCN) and is not the intended reaction for this linker with simple terminal alkynes.[4]

Q3: Does the Boc protecting group interfere with the CuAAC reaction?

Under standard CuAAC conditions, the Boc (tert-butoxycarbonyl) group is stable and does not interfere with the reaction.[5] The reaction is highly specific to the azide and terminal alkyne groups.[6] However, it's crucial to perform the click reaction before attempting to remove the Boc group, as the acidic conditions required for deprotection are not compatible with the CuAAC components.

Q4: What is the role of the PEG4 chains in this linker?

The polyethylene (B3416737) glycol (PEG) chains serve several important functions:

  • Enhanced Solubility: PEG is hydrophilic and increases the aqueous solubility of the linker and the final conjugate, which is particularly useful when working with hydrophobic molecules.[7][8]

  • Flexibility: The PEG chains act as flexible spacers, providing conformational freedom to the conjugated molecules.[9]

  • Biocompatibility: PEG is generally non-toxic and has low immunogenicity, making it suitable for in vivo applications.[2]

  • Reduced Steric Hindrance: The linker can help to minimize steric hindrance between the two molecules being joined.[10]

Q5: How should I monitor the progress of my click reaction?

The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (the azide-linker and the alkyne-molecule) and the appearance of a new spot (on TLC) or peak (in LC-MS) corresponding to the higher molecular weight triazole product.

Troubleshooting Guide

Low yields or unexpected side products can be common hurdles in CuAAC reactions. The following table outlines potential issues and their solutions.

Symptom Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to inactive Cu(II) by dissolved oxygen.[11][12]Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen) before use.• Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) for each experiment.[13]• Work Under Inert Atmosphere: If possible, set up the reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon).[11]
Poor Reagent Quality: Degradation of the azide or alkyne starting materials, or impurities in the reagents.Verify Reagent Purity: Check the purity of your starting materials using NMR or mass spectrometry.• Proper Storage: Store azide-containing compounds and other reagents according to the manufacturer's recommendations, typically cold and protected from light.[10]
Insufficient Catalyst Loading or Turnover: The concentration of the catalyst is too low, or it is being consumed during the reaction.Optimize Catalyst Concentration: A copper concentration of 50-100 µM is often a good starting point for bioconjugation.[11][14]• Use a Ligand: Add a copper-stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation and improve reaction rates.[12][15]• Ensure Excess Reductant: Use a sufficient excess of sodium ascorbate (e.g., 5-10 mol%) to keep the copper in the active Cu(I) state.[12][16]
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous mixture and slow reaction rates.[10]Choose an Appropriate Solvent: For PEGylated molecules, mixtures of DMSO/water or DMF/water are often effective.[9] The PEG chains on the linker are designed to improve solubility.[8]• Add a Co-solvent: If one reactant is poorly soluble, add a minimal amount of a compatible organic co-solvent like DMSO to ensure all components are dissolved.[10]
Formation of Side Products Oxidative Damage to Substrates: Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules, particularly those with histidine, cysteine, or methionine residues.[11][12]Use a Protective Ligand: A ligand-to-copper ratio of 2:1 to 5:1 can protect sensitive substrates from oxidation.[11][14]• Include Scavengers: For reactions with proteins, adding aminoguanidine (B1677879) can help intercept reactive byproducts of ascorbate.[17]
Alkyne Dimerization (Glaser Coupling): Terminal alkynes can undergo oxidative homocoupling in the presence of copper and oxygen.[5]Maintain Oxygen-Free Conditions: This side reaction is minimized by working under an inert atmosphere and using degassed solvents.• Use Excess Ascorbate: A slight excess of sodium ascorbate helps to prevent oxidative side reactions.[13]
Difficulty with Product Purification Residual Copper Catalyst: The copper catalyst can chelate to the newly formed triazole ring, leading to contamination of the final product.[18]Use a Chelating Agent: Wash the reaction mixture with an aqueous solution of EDTA to sequester and remove the copper ions.[18]• Chromatography: If the product is purified by silica (B1680970) gel chromatography, the copper may be removed during this step.
Separating Product from Excess Reagents: PEG-containing molecules can sometimes be challenging to purify via traditional silica gel chromatography.Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the less critical component to drive the reaction to completion, which can simplify purification.• Alternative Purification Methods: For larger PEGylated products, consider size-exclusion chromatography, dialysis, or ultrafiltration.[19]

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol provides a starting point for the copper-catalyzed click reaction between this compound and an alkyne-functionalized molecule. Optimization may be required depending on the specific substrates.

1. Reagent Preparation:

  • Azide Solution: Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DMSO or DMF).

  • Alkyne Solution: Dissolve the alkyne-containing molecule (1.1-1.2 equivalents) in the same solvent.

  • Copper Sulfate (CuSO₄) Solution: Prepare a 10-20 mM stock solution in deionized water.[20]

  • Ligand (THPTA) Solution: Prepare a 20-50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.[20][21]

  • Sodium Ascorbate Solution: Prepare this solution fresh just before use. Dissolve sodium ascorbate in deionized water to make a 100 mM stock solution.[20][21]

2. Reaction Setup:

  • In a clean reaction vessel, add the azide solution and the alkyne solution.

  • Add the THPTA ligand solution to the mixture.

  • Add the CuSO₄ solution. The order of adding the ligand before the copper is important to allow for the pre-formation of the copper-ligand complex.[11][14]

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • If the reaction is sensitive to oxygen, ensure the vessel is sealed and/or maintained under an inert atmosphere.

3. Reaction Conditions:

  • Temperature: The reaction typically proceeds efficiently at room temperature. Gentle heating (e.g., 35-40°C) may be applied to increase the rate if necessary.[16][22]

  • Time: Reaction times can range from 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS to determine completion.[15][21]

4. Work-up and Purification:

  • Once the reaction is complete, the copper catalyst can be removed by washing with an aqueous EDTA solution.

  • The product can be isolated by standard extraction procedures.

  • Purify the final product using an appropriate method, such as silica gel column chromatography, preparative HPLC, or size-exclusion chromatography.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for optimizing your CuAAC reaction.

Table 1: Recommended Reagent Concentrations

ReagentTypical Final ConcentrationNotes
Limiting Reagent (Azide or Alkyne)1 - 10 mMHigher concentrations can lead to faster reaction rates.[16]
Copper (from CuSO₄)50 - 250 µMConcentrations between 50-100 µM are often sufficient for bioconjugation.[11][14]
Sodium Ascorbate2.5 - 5 mMShould be in excess relative to copper and dissolved oxygen.[14]

Table 2: Recommended Molar Ratios

ComponentsRecommended Molar RatioPurpose
Alkyne : Azide1.1 : 1 to 1.5 : 1A slight excess of one reagent can drive the reaction to completion.
Ligand (THPTA) : Copper2 : 1 to 5 : 1Stabilizes Cu(I), accelerates the reaction, and protects substrates from oxidative damage.[11][14]

Visual Workflows

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the CuAAC reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Monitoring cluster_purification 4. Work-up & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) B Prepare Fresh Sodium Ascorbate Solution C Combine Azide and Alkyne B->C D Add Ligand (e.g., THPTA) C->D E Add CuSO4 Solution D->E F Initiate with Sodium Ascorbate E->F G Incubate at Room Temp (30 min - 4 hr) F->G H Monitor by TLC / LC-MS G->H I Quench / Remove Copper (EDTA) H->I J Extract Product I->J K Purify by Chromatography J->K

Caption: General experimental workflow for a CuAAC reaction.

G start Low or No Yield in Click Reaction q1 Are reagents pure and stored correctly? start->q1 sol1 Verify purity (NMR, MS). Use fresh reagents. q1->sol1 No q2 Is the reaction atmosphere inert / are solvents degassed? q1->q2 Yes sol1->q2 sol2 Degas solvents thoroughly. Work under N2 or Ar. q2->sol2 No q3 Is the catalyst system optimized? q2->q3 Yes sol2->q3 sol3 Check Cu(I) source. Add ligand (e.g., THPTA). Use fresh sodium ascorbate. q3->sol3 No q4 Are all components soluble? q3->q4 Yes sol3->q4 sol4 Try co-solvents (e.g., DMSO). Adjust solvent ratios. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Decision tree for troubleshooting low CuAAC reaction yields.

References

How to improve N-(Azido-PEG4)-N-Boc-PEG4-Boc solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG4)-N-Boc-PEG4-Boc. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

A1: this compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][3] Its key features include:

  • An azide (B81097) group (-N3) for use in click chemistry reactions.[4]

  • A tert-butyloxycarbonyl (Boc) protected amine group , which provides a stable, yet readily cleavable, masked primary amine.[5][6]

  • Two PEG4 (tetraethylene glycol) chains that enhance the hydrophilic character of the molecule.[7][8][]

Q2: Why am I experiencing difficulty dissolving this compound in aqueous solutions?

A2: While the PEG chains in the molecule promote water solubility, the tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic.[5] This nonpolar group can significantly reduce the overall aqueous solubility of the compound, leading to challenges when preparing solutions in purely aqueous buffers.

Q3: What is the recommended initial approach for dissolving this compound?

A3: The most effective and widely recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, and then dilute this stock solution into your aqueous buffer of choice.[1][10][11] This two-step process ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing precipitation.

Q4: Can I heat the aqueous solution to improve solubility?

A4: Gently warming the solution can increase the solubility of many compounds, including those with PEG chains.[12][13] However, it is crucial to do so with caution. Excessive heat can potentially degrade the compound or other sensitive molecules in your experiment. It is recommended to warm the solution slightly (e.g., to 30-40°C) and observe for dissolution.

Troubleshooting Guide: Improving Aqueous Solubility

This guide provides systematic steps to address solubility issues with this compound.

Issue 1: Compound fails to dissolve or forms a suspension in aqueous buffer.
  • Cause: Direct addition of the solid compound to an aqueous buffer can lead to poor solvation due to the hydrophobic Boc group.

  • Solution: Follow the recommended protocol of preparing a concentrated stock solution in an organic solvent first.

  • Solvent Selection: Choose a dry (anhydrous), water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][5]

  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound and dissolve it in a minimal volume of the selected organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved in the organic solvent by vortexing or gentle agitation.

  • Dilution into Aqueous Buffer:

    • While gently stirring, add the organic stock solution dropwise to your aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration.

    • Important: The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (ideally ≤1% v/v) to avoid affecting your downstream application.

Issue 2: Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer.
  • Cause: The final concentration of the compound in the aqueous buffer may be above its solubility limit, or the buffer conditions may be suboptimal.

  • Solutions:

    • Adjust Co-solvent Percentage: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final aqueous solution may help maintain solubility.

    • Modify Buffer pH: The solubility of PEGylated compounds can be influenced by pH.[14] While the Boc and azide groups are generally stable across a range of pH values, the overall charge state of any target molecules can affect solubility. Experiment with a range of pH values (e.g., 6.0 to 8.0) to find the optimal condition for your specific conjugate.

    • Incorporate Solubilizing Excipients: For challenging cases, the addition of solubility enhancers to the aqueous buffer can be considered, although this is highly dependent on the experimental context.

Quantitative Data Summary: Factors Influencing Solubility

The following table summarizes the key factors and their effects on the solubility of this compound in aqueous solutions.

FactorEffect on Aqueous SolubilityRecommended Action
Co-solvent (e.g., DMSO, DMF) Significantly IncreasesPrepare a concentrated stock solution in a minimal volume of co-solvent before aqueous dilution.[1][10]
Temperature Generally IncreasesGentle warming (e.g., 30-40°C) may aid dissolution. Avoid excessive heat.[13][15]
pH Can have a moderate effectOptimize the pH of the aqueous buffer for your specific application (typically in the range of 6.0-8.5).[14]
Ionic Strength VariableTypically, standard physiological buffers like PBS are suitable. Significant deviations may impact solubility.

Visualizing the Workflow

The following diagrams illustrate the recommended workflow for preparing aqueous solutions of this compound and a troubleshooting decision tree.

G Workflow for Preparing Aqueous Solutions A Equilibrate vial to RT B Weigh solid compound A->B C Dissolve in minimal anhydrous DMSO/DMF B->C E Add stock solution dropwise to buffer with stirring C->E D Prepare aqueous buffer (e.g., PBS, pH 7.4) D->E F Aqueous working solution ready for use E->F

Caption: Recommended workflow for preparing aqueous solutions.

G Solubility Troubleshooting Decision Tree start Compound precipitates in aqueous solution q1 Did you prepare a concentrated stock in an organic solvent? start->q1 sol1 Follow protocol to prepare a stock solution in DMSO/DMF q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes a1_yes Yes a1_no No sol2 Decrease final concentration in aqueous buffer q2->sol2 Yes q3 Have you tried gentle warming or pH optimization? q2->q3 No a2_yes Yes a2_no No sol3 Gently warm solution (30-40°C) and/or test different buffer pH values q3->sol3 No end_node Consult further technical support q3->end_node Yes a3_yes Yes a3_no No

References

Preventing side reactions during N-(Azido-PEG4)-N-Boc-PEG4-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during conjugation reactions involving N-(Azido-PEG4)-N-Boc-PEG4-Boc.

Troubleshooting Guide

This guide addresses common issues observed during the multi-step conjugation process, from Boc deprotection to the final coupling reaction.

Problem Potential Cause Recommended Solution
1. Incomplete Boc Deprotection a) Insufficient Acid Strength or Concentration: The acid (e.g., TFA) may be too weak or diluted to fully cleave the Boc group.[1][2] b) Short Reaction Time: The deprotection reaction may not have proceeded to completion. c) Steric Hindrance: The PEG chain may sterically hinder the acid's access to the Boc-protected amine.[1]a) Increase the TFA concentration, for example, from 20% to 50% in DCM. For resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[2] b) Extend the reaction time and monitor progress using TLC or LC-MS until the starting material is consumed.[2] c) A combination of a stronger acid and longer reaction time may be necessary. Ensure the use of scavengers to prevent side reactions under these conditions.[1]
2. Side Products After Boc Deprotection a) Alkylation of Nucleophilic Residues: The reactive tert-butyl cation generated during deprotection can alkylate sensitive amino acids such as Tryptophan, Methionine, Cysteine, and Tyrosine.[1][3]a) Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT), and thioanisole (B89551).[1][4]
3. Low Conjugation Yield a) Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for the specific conjugation chemistry (e.g., amide bond formation, click chemistry). b) Hydrolysis of Activated Esters: If using NHS esters for amide coupling, they can hydrolyze in the presence of water.a) Optimize reaction conditions based on the specific chemistry. For example, thiol-maleimide reactions are more efficient at a pH of 6.5-7.5. b) Ensure anhydrous conditions during the activation and coupling steps when using moisture-sensitive reagents.
4. Unwanted Reduction of Azide (B81097) Group a) Presence of Reducing Agents: The azide group can be reduced to an amine in the presence of reducing agents, such as thiols (e.g., DTT) or phosphines.[5][6]a) Avoid using reducing scavengers during Boc deprotection if the azide will be used in a subsequent step. If a thiol-containing molecule is being conjugated, ensure that the reaction conditions do not favor azide reduction. The Staudinger ligation is a specific reaction of azides with phosphines to form an amide bond, which is a planned reaction, not a side reaction.[7][8]
5. Heterogeneous Final Product a) Multiple Conjugation Sites: The molecule being conjugated to the PEG linker may have multiple reactive sites. b) Over-PEGylation: A large excess of the PEG linker can lead to the attachment of multiple linkers to the target molecule.a) Employ site-specific conjugation strategies or protect other reactive sites on the target molecule. b) Carefully control the stoichiometry of the reactants. A molar excess of 2 to 20-fold of the PEG reagent is a common starting point, but may require optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete, even with a high concentration of TFA?

A1: Incomplete Boc deprotection can occur due to several factors. Steric hindrance from the PEG chain can make it difficult for the TFA to access the Boc group.[1] Additionally, the choice of solvent is crucial; ensure your PEGylated compound is fully soluble in the reaction solvent (e.g., DCM). If solubility is an issue, consider alternative solvent systems.

Q2: I am observing unexpected peaks in my LC-MS analysis after Boc deprotection. What are they?

A2: These are likely side products resulting from the reaction of the tert-butyl cation, a byproduct of Boc cleavage, with nucleophilic residues on your molecule.[1] Amino acids such as Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to this alkylation.[1][3] To prevent this, it is essential to use scavengers like triisopropylsilane (TIS) or thioanisole in your deprotection cocktail.[1][4]

Q3: Is the azide group stable during the acidic conditions of Boc deprotection?

A3: Generally, the azide group is stable under the acidic conditions used for Boc deprotection (e.g., TFA in DCM). However, it is sensitive to strong inorganic acids.[9] It is also crucial to avoid reducing agents, so if you are using scavengers, select non-reducing ones if the azide is to be used in a subsequent step.[9]

Q4: Can I use a thiol-containing molecule for conjugation after deprotecting the Boc group without affecting the azide?

A4: This requires careful consideration of the reaction conditions. While azides are generally compatible with thiols, some thiols, particularly thio acids, can react with azides to form amides or act as reducing agents.[5][10][11] To ensure chemoselectivity, it is important to use reaction conditions that favor the desired conjugation chemistry while minimizing side reactions with the azide. For instance, thiol-maleimide reactions are typically performed at a near-neutral pH (6.5-7.5), which is less likely to promote azide reduction.

Q5: What is the best way to monitor the progress of the conjugation reaction?

A5: The choice of monitoring technique depends on the molecules being conjugated. For proteins and peptides, SDS-PAGE can show a shift in molecular weight upon successful conjugation. For smaller molecules, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the disappearance of starting materials and the appearance of the desired product. Thin-Layer Chromatography (TLC) can also be a quick and convenient method for monitoring the reaction progress.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the Boc-protected PEG linker in dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.

Protocol 2: Amide Coupling Following Boc Deprotection
  • Dissolve the deprotected and neutralized amino-PEG-azide linker in an anhydrous solvent such as DMF or DCM.

  • In a separate flask, dissolve the carboxylic acid-containing molecule and an activating agent (e.g., HBTU, HATU) in the same anhydrous solvent.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the carboxylic acid mixture.

  • Add the activated carboxylic acid solution to the amino-PEG-azide solution.

  • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by HPLC or LC-MS.

  • Upon completion, quench the reaction if necessary and purify the conjugate using an appropriate chromatographic method.

Visualizations

Conjugation_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_activation_coupling Step 2: Amide Coupling cluster_side_reactions Potential Side Reactions start This compound deprotection Add TFA/DCM + Scavenger (TIS) start->deprotection deprotected N-(Azido-PEG4)-PEG4-Amine (TFA Salt) deprotection->deprotected alkylation t-Butyl Cation Alkylation deprotection->alkylation coupling Amide Bond Formation deprotected->coupling molecule_X Molecule-COOH activation Activate with HBTU/DIPEA molecule_X->activation activated_molecule Activated Molecule-CO-Ester activation->activated_molecule activated_molecule->coupling final_product Azido-PEG-Conjugate coupling->final_product azide_reduction Azide Reduction coupling->azide_reduction e.g., with thiols

Caption: Workflow for the two-step conjugation of this compound, highlighting potential side reactions.

References

Technical Support Center: Enhancing N-(Azido-PEG4)-N-Boc-PEG4-Boc Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG4)-N-Boc-PEG4-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experimental workflows. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and data to help you overcome common challenges and improve the efficiency of your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It features a terminal azide (B81097) (-N₃) group on one arm and a Boc (tert-butyloxycarbonyl) protected primary amine on the other. This structure is highly valuable in chemical biology and drug development, particularly for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2] The PEG component enhances solubility and flexibility of the final conjugate.[1]

Q2: What are the key reactive groups on this linker and their corresponding reactions?

A2: The two key reactive groups are:

  • Azide (-N₃) Group : This group is primarily used for "click chemistry" reactions.[3] It reacts efficiently with alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] These reactions are known for their high specificity and mild reaction conditions.[][6]

  • Boc-Protected Amine (-NHBoc) : The Boc group is an acid-labile protecting group for the primary amine.[7][8] It is stable under a wide range of conditions but can be selectively removed using an acid, typically trifluoroacetic acid (TFA), to reveal the free amine (-NH₂).[7][9] This free amine can then be coupled to molecules containing carboxylic acids (to form an amide bond), activated esters (like NHS esters), or other electrophilic groups.[10][11]

Q3: Which end of the linker should I react first?

A3: The choice of which end to react first depends on the stability of your target molecules. The Boc deprotection step requires strong acidic conditions (e.g., TFA), which could potentially damage acid-sensitive substrates. Conversely, the CuAAC reaction uses a copper catalyst that could be toxic to living cells or interfere with certain biological molecules.[12] Therefore:

  • If one of your molecules is acid-sensitive , it is generally advisable to perform the click chemistry reaction with the azide group first, followed by Boc deprotection and subsequent coupling to the second molecule.

  • If one of your molecules is sensitive to copper , you should perform the Boc deprotection and amine coupling first, followed by the CuAAC reaction. Alternatively, using the copper-free SPAAC reaction eliminates this concern.[12]

Q4: What are the main challenges in bioconjugation?

A4: Common challenges in bioconjugation include ensuring the stability of the final conjugate, achieving high specificity to avoid off-target effects, dealing with steric hindrance at reaction sites, and purifying the final product from unreacted materials and byproducts.[][13][14] Reaction conditions must be carefully optimized to preserve the function of the biomolecules involved.[]

Experimental Workflow and Key Reactions

The general workflow for using this compound involves a sequence of reaction, deprotection, and purification steps. The diagram below illustrates a typical synthetic route.

G cluster_start Starting Materials Linker This compound Click Step 1: Click Chemistry (CuAAC or SPAAC) Linker->Click Deprotection2 Step 1: Boc Deprotection (TFA/DCM) MolA Molecule A (e.g., Alkyne-modified) MolA->Click Click2 Step 3: Click Chemistry (CuAAC or SPAAC) MolB Molecule B (e.g., Carboxylic Acid) Coupling1 Step 3: Amide Coupling (EDC/NHS) MolB->Coupling1 Coupling2 Step 2: Amide Coupling (EDC/NHS) Intermediate1 Intermediate 1 (Molecule A-Linker-NHBoc) Click->Intermediate1 Deprotection1 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Deprotection1 Intermediate2 Intermediate 2 (Molecule A-Linker-NH2) Deprotection1->Intermediate2 Intermediate2->Coupling1 FinalProduct Final Bioconjugate (Molecule A-Linker-Molecule B) Coupling1->FinalProduct Intermediate3 Intermediate 3 (Azido-Linker-NH2) Deprotection2->Intermediate3 Intermediate3->Coupling2 Intermediate4 Intermediate 4 (Azido-Linker-Molecule B) Coupling2->Intermediate4 Intermediate4->Click2 Click2->FinalProduct G Start Low CuAAC Yield Q1 Is the copper catalyst fresh and in the correct oxidation state (Cu(I))? Start->Q1 Sol1 Prepare fresh Sodium Ascorbate solution. Ensure Copper(II) Sulfate is fully reduced. Consider using a Cu(I) stabilizing ligand (e.g., TBTA). Q1->Sol1 No Q2 Are reactants (azide/alkyne) degraded or impure? Q1->Q2 Yes Success Yield Improved Sol1->Success Sol2 Confirm purity via NMR or LC-MS. Store azide compounds protected from light and reducing agents. Q2->Sol2 Yes/Unsure Q3 Is there steric hindrance around the alkyne or azide group? Q2->Q3 No Sol2->Success Sol3 Increase reaction time and/or temperature (if substrates are stable). Increase catalyst concentration. Consider a longer PEG linker if possible. Q3->Sol3 Yes Q4 Is the solvent appropriate? (e.g., deoxygenated?) Q3->Q4 No Sol3->Success Sol4 Use biocompatible solvents like DMSO, DMF, or aqueous buffers. Degas the solvent by sparging with Nitrogen or Argon to prevent re-oxidation of Cu(I). Q4->Sol4 No/Unsure Sol4->Success

References

Technical Support Center: Boc Deprotection of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

The deprotection of a tert-butyloxycarbonyl (Boc) protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[1][2][3]

Q2: What are the standard reagents used for Boc deprotection of PEGylated molecules?

The most common reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM), is widely used.[2][4][5] Another common reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.[1][4] The choice of reagent and its concentration is critical and depends on the specific substrate and the presence of other acid-sensitive functional groups.

Q3: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a frequent challenge and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to efficiently cleave the Boc group.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not allow the reaction to proceed to completion. While many deprotections are performed at room temperature, some substrates may require longer times or gentle heating.[4]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[4]

  • Solvent Issues: The chosen solvent must ensure that both the PEGylated molecule and the acid are well-solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete deprotection can be due to poor swelling of the resin, which limits the access of the acidic reagent to the reaction sites.[4]

Q4: I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactive tert-butyl cation generated during the deprotection process. This cation can alkylate electron-rich amino acid residues such as tryptophan and methionine. If other acid-labile protecting groups are present in the molecule, they may also be cleaved under the deprotection conditions.

Q5: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of PEGylated molecules.

Problem 1: Incomplete reaction with significant starting material remaining.

This is a common issue, often detected by TLC or LC-MS analysis.

  • Possible Cause: Insufficient acid concentration, reaction time, or temperature.

  • Solution:

    • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4]

    • Extend the reaction time and continue to monitor the progress.[4]

    • Consider gentle heating if the molecule is stable at higher temperatures.

    • Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[4]

Problem 2: Formation of side products, such as t-butylated species.

This is often observed as unexpected masses in LC-MS analysis.

  • Possible Cause: The reactive t-butyl cation is reacting with nucleophilic sites on your molecule.

  • Solution:

Problem 3: Cleavage of other acid-sensitive groups in the molecule.

This can be a challenge when working with complex molecules with multiple protecting groups.

  • Possible Cause: The deprotection conditions are too harsh for other protecting groups.

  • Solution:

    • Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.

    • Consider using an alternative, milder deprotection reagent if TFA is too strong.

Quantitative Data Summary

The selection of a deprotection protocol can be guided by the desired efficiency and selectivity. The following table summarizes quantitative data for common Boc deprotection methods.

Deprotection ReagentConcentrationSolventTypical Reaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room TempA common and effective method. Scavengers like TIS (2.5-5%) may be needed.[4][5]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)30 minutesRoom TempStandard for solid-phase peptide synthesis.[6]
Trifluoroacetic Acid (TFA)100%-5 minutesRoom TempCan lead to lower purity in some cases due to poor resin swelling.[4]
Hydrogen Chloride (HCl)4M1,4-Dioxane30 minutes - 6 hoursRoom TempCan be a milder alternative to TFA, potentially avoiding side reactions like ester bond cleavage.[4][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEGylated Molecule using TFA

This protocol describes a general procedure for the removal of a Boc group from a PEGylated compound in solution.

Materials:

  • Boc-protected PEGylated molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated molecule in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4][5]

  • If the molecule contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4][5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[5]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[4]

Protocol 2: Boc Deprotection on a Solid Support (SPPS)

This protocol outlines the removal of the N-terminal Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) TFA in DCM

  • DCM

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Suspend the resin in 50% (v/v) TFA/DCM.[6]

  • Shake the mixture at room temperature for 3 minutes.[6]

  • Filter the resin.[6]

  • Add a second portion of 50% TFA/DCM and shake for an additional 5 minutes.[6]

  • Wash the resin three times with DCM.[6]

  • Wash the resin three times with 5% (v/v) DIPEA/DCM to neutralize any remaining TFA.[6]

Visualizations

Boc_Deprotection_Workflow General Workflow for Boc Deprotection of PEGylated Molecules cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start Start with Boc-protected PEGylated molecule dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Slowly add TFA (and scavenger if needed) cool->add_tfa react Stir at 0°C, then warm to room temperature add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate to remove DCM and excess TFA monitor->concentrate Reaction complete neutralize Neutralize with aq. NaHCO3 (optional) concentrate->neutralize purify Purify the deprotected product neutralize->purify end Final deprotected PEGylated molecule purify->end

Caption: Experimental workflow for Boc deprotection of PEGylated molecules.

Troubleshooting_Tree Troubleshooting Boc Deprotection cluster_incomplete Solutions for Incomplete Deprotection cluster_side_products Solutions for Side Products start Problem Occurred incomplete Incomplete Deprotection? start->incomplete side_products Side Products Formed? incomplete->side_products No increase_acid Increase acid concentration incomplete->increase_acid Yes add_scavenger Add a scavenger (e.g., TIS) side_products->add_scavenger Yes end Problem Resolved side_products->end No increase_time Extend reaction time increase_acid->increase_time increase_acid->end stronger_acid Use a stronger acid system increase_time->stronger_acid increase_time->end stronger_acid->end milder_conditions Use milder conditions add_scavenger->milder_conditions add_scavenger->end milder_conditions->end

References

Technical Support Center: Purification of N-(Azido-PEG4)-N-Boc-PEG4-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(Azido-PEG4)-N-Boc-PEG4-Boc reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for challenges encountered during the purification of this and related PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions involving this compound?

The purification of PEGylated compounds, including derivatives of this compound, presents several challenges due to the nature of polyethylene (B3416737) glycol (PEG). The primary difficulties arise from the reaction mixture's heterogeneity, which can include the starting material, the desired product, unreacted reagents, and potential byproducts.[1] Since the addition or modification of PEG chains may only cause slight changes in the physicochemical properties of the molecule, separating these closely related species can be difficult.[1][2] For instance, after a reaction, you may have a mixture containing:

  • Unreacted this compound

  • The desired reaction product (e.g., after a click reaction at the azide (B81097) or deprotection of the Boc groups)

  • Hydrolysis products of reagents

  • Positional isomers if the PEG reagent is attached to a larger molecule[1]

Q2: Which chromatographic methods are most effective for purifying these types of PEGylated compounds?

The most common and effective purification techniques for PEGylated molecules are based on chromatography, which separates components based on differences in their size, charge, and hydrophobicity.[1][3] The primary methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[4][5][6] It is particularly effective for separating PEGylated species with small differences, such as isomers or compounds with and without the Boc protecting groups. Modern core-shell columns can provide baseline separation of PEG homologs up to high molecular weights.[4][7]

  • Flash Chromatography (on Silica (B1680970) or C18-functionalized Silica): This is a preparative technique that is faster than traditional column chromatography. For polar PEGylated compounds, normal-phase chromatography on silica can be challenging due to streaking, but solvent systems like DCM/MeOH or CHCl3/MeOH can be effective.[8] Reversed-phase flash chromatography is often a better choice.

  • Size Exclusion Chromatography (SEC): This method separates molecules by their hydrodynamic radius (size).[1][3] It is most effective when there is a significant size difference between the product and impurities, for example, removing a small unreacted molecule from a large PEGylated protein.[2] For a molecule like this compound, which has a discrete molecular weight, SEC is less useful for separating it from closely related reaction products but can be used for buffer exchange.

Q3: How can I monitor the reaction and the success of the purification?

Several analytical techniques can be employed to track the progress of your reaction and assess the purity of the final product:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to monitor reaction progress and identify suitable solvent systems for column chromatography.[9] For PEG compounds, visualization can be achieved using potassium permanganate (B83412) stain or other specific reagents.[10]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is an excellent tool to determine the purity of your fractions and the final product.[3]

  • Mass Spectrometry (MS): Techniques like LC-MS or MALDI-TOF are crucial for confirming the identity and mass of your desired product, ensuring the reaction was successful.[3][9]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Problem 1: Poor Separation of Product and Starting Material in RP-HPLC
Potential Cause Recommended Solution
Inappropriate Gradient Profile The gradient may be too steep, causing co-elution. Use a shallower gradient to improve the separation of species with similar hydrophobicities.[1][3]
Incorrect Mobile Phase The organic solvent (e.g., acetonitrile, methanol) or additive (e.g., TFA, formic acid) may not be optimal. Screen different solvent systems. Acetonitrile often provides sharper peaks for PEG compounds.
Suboptimal Column Chemistry The column (e.g., C18, C8, Phenyl-Hexyl) may not provide sufficient selectivity. Test columns with different stationary phases. C18 is a good starting point for many PEGylated molecules.[4][6]
Temperature Fluctuations Column temperature affects retention and selectivity. Use a column oven to maintain a constant and optimized temperature (e.g., 40-50°C) for better resolution and peak shape.[4]
Problem 2: Product Streaking or Tailing on Silica Gel TLC/Flash Chromatography
Potential Cause Recommended Solution
Strong Interaction with Silica PEG compounds are polar and can interact strongly with the acidic silica surface, leading to streaking.[8]
* Add a modifier: Add a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent to reduce tailing.
* Change solvent system: Systems like Dichloromethane/Methanol or Chloroform/Methanol/Ammonia can improve peak shape.[8]
Compound Overload Too much sample was loaded onto the TLC plate or column.
* TLC: Spot a more dilute solution of your sample.
* Column: Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Inappropriate Stationary Phase Normal-phase silica may not be suitable for your product.
* Consider using a different stationary phase, such as reversed-phase (C18) silica or alumina.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol provides a starting point for analyzing the purity of fractions containing this compound derivatives.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for amide bonds) and/or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.[11]

  • Gradient: Start with a shallow gradient to screen for separation.

    • Screening Gradient Example:

      Time (min) % B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Injection Volume: 5-10 µL.

  • Analysis: Analyze the retention times and peak shapes of your starting material and product. Optimize the gradient to maximize the resolution between the peaks of interest.

Protocol 2: Preparative Purification by Reversed-Phase Flash Chromatography

This protocol is for purifying gram-scale quantities of product.

  • Column: C18-functionalized silica gel cartridge. Choose a cartridge size appropriate for your sample amount (e.g., a 40g cartridge for 100-800 mg of crude material).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like DMF or DMSO, then dilute with Mobile Phase A. Alternatively, adsorb the crude material onto a small amount of C18 silica and load it as a solid.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Based on the analytical HPLC method, create a scaled-up gradient for the flash system. A typical gradient might run from 10% to 70% Acetonitrile over 15-20 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC or TLC to identify the pure product fractions.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualized Workflows and Logic

G General Purification Workflow cluster_0 Reaction Analysis cluster_1 Purification Method Selection cluster_2 Post-Purification Reaction Crude Reaction Mixture TLC_Analysis TLC Analysis (e.g., DCM/MeOH) Reaction->TLC_Analysis HPLC_Analysis Analytical RP-HPLC (Screening Gradient) Reaction->HPLC_Analysis MS_Analysis LC-MS Analysis Reaction->MS_Analysis Decision Is separation clear on analytical scale? HPLC_Analysis->Decision Flash Preparative Flash Chromatography (C18) Decision->Flash Yes Prep_HPLC Preparative RP-HPLC Decision->Prep_HPLC Yes, but needs higher resolution Reoptimize Re-optimize Analytical Method Decision->Reoptimize No Analyze_Fractions Analyze Fractions (HPLC/TLC) Flash->Analyze_Fractions Prep_HPLC->Analyze_Fractions Reoptimize->HPLC_Analysis Collect Collect & Pool Fractions Solvent_Removal Solvent Removal (Lyophilization) Collect->Solvent_Removal Analyze_Fractions->Collect Final_QC Final Purity & Identity Check (HPLC, MS, NMR) Solvent_Removal->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: A general workflow for purification method development and execution.

G Troubleshooting Impure Fractions Start Fractions are Impure (Analyzed by HPLC) Q1 Are peaks completely co-eluting? Start->Q1 A1_Yes Peaks Overlap Completely Q1->A1_Yes Yes A1_No Peaks are Partially Separated Q1->A1_No No Sol1 Improve Separation Method: 1. Use a shallower gradient. 2. Change mobile phase/solvent. 3. Try a different column. A1_Yes->Sol1 Q2 Is the impurity a known starting material or byproduct? Sol1->Q2 Sol2 Improve Fractionation: 1. Collect smaller fractions. 2. Re-pool fractions more selectively. 3. Re-purify pooled fractions. A1_No->Sol2 Sol2->Q2 A2_Yes Optimize the reaction: - Drive to completion. - Optimize quenching step. Q2->A2_Yes Yes A2_No Characterize the impurity: - Use Mass Spectrometry (MS). - Use Nuclear Magnetic Resonance (NMR). Q2->A2_No No End Achieve Pure Product A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting impure fractions after purification.

G Potential Reactions of this compound cluster_0 Reaction Pathways cluster_1 Resulting Products for Purification StartingMaterial This compound Click Click Chemistry (e.g., + Alkyne-Molecule) StartingMaterial->Click Deprotection Boc Deprotection (e.g., + TFA) StartingMaterial->Deprotection Product_Click Triazole-Linked Conjugate (Boc groups intact) Click->Product_Click Product_Both Fully Deprotected Conjugate Product_Deprotect Di-Amine Product (Azide intact) Deprotection->Product_Deprotect Product_Click->Deprotection Sequential Reaction Product_Click->Product_Both Deprotection Product_Deprotect->Click Click Reaction Product_Deprotect->Product_Both

Caption: Logical relationships of potential reaction pathways and products.

References

Assessing the stability of N-(Azido-PEG4)-N-Boc-PEG4-Boc under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Azido-PEG4)-N-Boc-PEG4-Boc

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability of this bifunctional linker under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected cleavage of the Boc protecting group during my experiment. What are the likely causes?

A1: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1] Premature cleavage is almost always due to exposure to a low pH environment. Consider the following potential sources of acidity:

  • Acidic Reaction Buffers: Ensure your reaction buffer is neutral or slightly basic. Buffers with a pH below 6.0 can lead to gradual or complete deprotection.

  • Degraded Solvents: Over time, certain solvents like chloroform (B151607) can degrade and form acidic byproducts. Always use fresh, high-purity solvents for your reactions.[1]

  • Reagents with Acidic Contaminants: Reagents or starting materials may contain trace acidic impurities. It is good practice to verify the pH of all solutions before adding them to your reaction mixture.

Q2: What is the general stability profile of this compound at acidic, neutral, and basic pH?

A2: The stability of the molecule is primarily dictated by the acid-labile Boc groups and the generally stable PEG backbone and azide (B81097) functionalities.

  • Acidic Conditions (pH < 6): The Boc groups are highly susceptible to cleavage under acidic conditions, which yields a free amine.[2] The rate of cleavage increases significantly as the pH drops. Strong acids like trifluoroacetic acid (TFA) will rapidly and completely remove the Boc group.[2]

  • Neutral Conditions (pH 6.5-7.5): The molecule is generally stable at neutral pH. For long-term storage and most conjugation reactions, maintaining a neutral pH is recommended to preserve the integrity of the Boc protecting groups.

  • Basic Conditions (pH > 8): The Boc group is stable to bases and nucleophiles.[3] The PEG backbone and the azide group are also generally stable under moderately basic conditions. However, very strong basic conditions (e.g., pH > 12) and elevated temperatures could potentially lead to hydrolysis of the amide linkages within the molecule's backbone over extended periods.

Q3: I need to perform a reaction at a slightly acidic pH. How can I minimize the loss of the Boc group?

A3: If a slightly acidic pH is unavoidable, you can minimize Boc deprotection by:

  • Lowering the Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to decrease the rate of the acid-catalyzed hydrolysis of the Boc group.

  • Minimizing Reaction Time: Reduce the incubation time to the minimum required for your desired reaction to proceed.

  • Monitoring Progress: Use an analytical technique like HPLC or LC-MS to monitor the integrity of your starting material throughout the reaction.

Q4: How can I assess the stability of this compound in my specific buffer system?

A4: You can perform a simple stability study. Dissolve the compound in your buffer and incubate it at your desired experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and analyze it by a suitable method like reverse-phase HPLC to quantify the remaining intact compound.[4]

Quantitative Data Summary

The following table provides illustrative data on the stability of a typical Boc-protected PEG amine linker at different pH values over 48 hours at 37°C. This data is intended as a general guide. Actual stability will depend on the specific buffer components, temperature, and other experimental conditions.

pH ValueBuffer SystemTime (hours)% Intact Compound Remaining (Illustrative)
4.0 Acetate Buffer0100%
265%
820%
24<5%
48Not Detected
7.0 Phosphate Buffer0100%
2>99%
8>99%
2498%
4897%
9.0 Borate Buffer0100%
2>99%
8>99%
24>99%
4898%

Experimental Protocols

Protocol: pH Stability Assessment of this compound via HPLC

This protocol outlines a method to determine the stability of the compound in different buffer systems.

Materials:

  • This compound

  • Buffers of interest (e.g., pH 4.0 Acetate, pH 7.0 Phosphate, pH 9.0 Borate)

  • High-purity water and acetonitrile (B52724) for HPLC mobile phase

  • Trifluoroacetic acid (TFA) (optional, for mobile phase)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Thermostatically controlled incubator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL.

    • In separate vials for each pH condition, dilute the stock solution into the respective buffers (pH 4, 7, and 9) to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 37°C).[1]

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

    • Immediately quench any further degradation by diluting the aliquot into the initial HPLC mobile phase and store at -20°C until analysis.

  • HPLC Analysis:

    • Method: Use a reverse-phase HPLC method capable of separating the intact compound from its potential deprotected byproducts.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 20% B, ramp to 80% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

    • Analysis: Inject the samples from each time point. Record the peak area of the intact this compound.

  • Data Interpretation:

    • Calculate the percentage of the intact compound remaining at each time point relative to the T=0 sample for each pH condition.

    • Plot the percentage of intact compound versus time for each pH to visualize the stability profile.

Mandatory Visualizations

G prep_stock Prepare 10 mg/mL Stock Solution in DMSO dilute Dilute Stock to 1 mg/mL in each Buffer prep_stock->dilute prep_buffers Prepare Buffers (e.g., pH 4, 7, 9) prep_buffers->dilute incubate Incubate Samples at 37°C dilute->incubate aliquot Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->aliquot quench Quench & Store Samples at -20°C aliquot->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Remaining Compound & Plot vs. Time hplc->data

Caption: Workflow for assessing the pH stability of this compound.

References

Common mistakes to avoid when using bifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and specific issues encountered when using bifunctional PEG linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mistakes to avoid when using bifunctional PEG linkers?

The most frequent errors include using incorrect buffer conditions, improper storage of reagents, using a suboptimal molar ratio of PEG linker to the molecule, and failing to adequately characterize the final conjugate. Each of these can lead to low conjugation efficiency, product aggregation, or a heterogeneous final product.[1]

Q2: My conjugation efficiency is low. What are the likely causes?

Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the PEG linker: This is especially common with NHS-ester-based linkers in aqueous solutions.[2]

  • Incompatible buffer components: Buffers containing primary amines like Tris will compete with your target molecule for the linker.[2]

  • Suboptimal pH: The reaction pH is critical for the reactivity of both the linker and the target functional groups on your molecule.[3]

  • Low protein/molecule concentration: Dilute solutions can decrease the reaction rate.[4]

Q3: I'm observing significant aggregation of my protein during the PEGylation reaction. How can I prevent this?

Protein aggregation during PEGylation is a common issue, often caused by intermolecular cross-linking when using homobifunctional linkers. To mitigate aggregation:

  • Optimize the molar ratio of the PEG linker to your protein; a lower ratio can favor intramolecular conjugation.

  • Adjust the protein concentration, as lower concentrations can reduce the chances of intermolecular interactions.

  • Modify reaction conditions such as temperature and pH to maintain protein stability.

  • Consider the stepwise addition of the PEG linker to the reaction mixture.

Q4: How do I choose between a homobifunctional and a heterobifunctional PEG linker?

The choice depends on your application.

  • Homobifunctional linkers (X-PEG-X) have two identical reactive groups and are primarily used for crosslinking identical molecules or for creating hydrogels.[5] However, they can lead to a mixture of products and may require more rigorous purification.[6]

  • Heterobifunctional linkers (X-PEG-Y) have two different reactive groups, allowing for a controlled, sequential conjugation of two different molecules.[5][6] This approach generally results in a more homogeneous product with a higher yield.[6]

Q5: What are the best methods for purifying my PEGylated conjugate?

The most common and effective purification techniques for PEGylated proteins are size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).[7][]

  • SEC separates molecules based on their size and is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]

  • IEX separates molecules based on their net surface charge. PEGylation can shield the charges on a protein's surface, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[7][9]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

This is one of the most common issues encountered during PEGylation. The following decision tree can help you troubleshoot the problem.

Low_Yield_Troubleshooting start Low Conjugation Yield check_linker Is the PEG linker active? start->check_linker check_buffer Is the reaction buffer compatible and at the correct pH? check_linker->check_buffer Yes solution1 Use a fresh vial of linker. Store desiccated at the recommended temperature. check_linker->solution1 No check_ratio Is the molar ratio of linker to molecule optimal? check_buffer->check_ratio Yes solution2 Use an amine-free buffer (e.g., PBS, HEPES). Adjust pH to the optimal range for your linker. check_buffer->solution2 No check_conditions Are the reaction time and temperature appropriate? check_ratio->check_conditions Yes solution3 Perform a titration experiment to determine the optimal molar excess of the linker. check_ratio->solution3 No solution4 Increase reaction time or temperature based on the linker's known reactivity. check_conditions->solution4 No

Troubleshooting decision tree for low conjugation yield.
Problem 2: Product Aggregation

Aggregation can lead to loss of product and difficulties in purification.

Workflow for Troubleshooting Aggregation:

Aggregation_Troubleshooting_Workflow start Protein Aggregation Observed step1 Step 1: Modify Reaction Stoichiometry start->step1 action1 Decrease PEG linker to protein molar ratio step1->action1 step2 Step 2: Adjust Protein Concentration action2 Lower the protein concentration step2->action2 step3 Step 3: Optimize Reaction Conditions action3 Lower reaction temperature (e.g., 4°C) Adjust pH to improve protein stability step3->action3 step4 Step 4: Add Stabilizing Excipients action4 Add sucrose, arginine, or polysorbates step4->action4 action1->step2 action2->step3 action3->step4 end Aggregation Minimized action4->end

A systematic workflow to troubleshoot protein aggregation.

Data Summaries

Table 1: Comparison of Common Bifunctional PEG Linker Chemistries
Linker TypeTarget Functional GroupResulting LinkageOptimal Reaction pHKey Characteristics
Bis-NHS-PEG Primary Amines (-NH₂)Amide7.0 - 8.5Forms a stable bond, but the NHS ester is susceptible to hydrolysis in aqueous solutions.[2][10]
Bis-Maleimide-PEG Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific reaction, but the maleimide (B117702) group can hydrolyze at pH > 7.5.[2][10]
Bis-Aldehyde-PEG Primary Amines (-NH₂)Secondary Amine~5.0 - 6.0Requires a reducing agent; can be site-specific for the N-terminus at controlled pH.
Bis-Cyano-PEG Primary Amines (-NH₂)IsoureaNeutral to slightly basicEfficient reaction with no leaving group, which can simplify purification.
Table 2: Hydrolysis Half-life of Various NHS-Ester PEGs at pH 8.0 and 25°C
PEG NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Note: The half-life of the NHS ester typically triples when the pH is lowered by one unit. The rate of reaction with amines (aminolysis) generally parallels the rate of hydrolysis.

Table 3: Representative Comparison of Purification Methods for PEGylated Proteins
Purification MethodPrincipleTypical PurityTypical RecoveryKey Advantages & Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).>95%70-90%Advantages: Excellent for removing unreacted PEG and native protein.[] Disadvantages: Less effective for separating species with similar sizes, such as positional isomers or proteins with multiple PEG chains.[11]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.>98%60-85%Advantages: Can separate proteins by the degree of PEGylation and can resolve positional isomers.[9][12] Disadvantages: Binding capacity can be reduced due to charge shielding by the PEG chains.[13]

Note: Purity and recovery are illustrative and can vary significantly based on the specific protein, PEG linker, and experimental conditions.

Experimental Protocols

General Protocol for Protein Conjugation with a Bis-NHS-PEG Linker
  • Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as 20 mM sodium phosphate (B84403) with 150 mM NaCl at pH 7.5.

  • Protein Preparation: Dissolve the protein to be PEGylated in the conjugation buffer to a final concentration of 1-10 g/L.

  • Linker Preparation: Immediately before use, dissolve the Bis-NHS-PEG linker in the same buffer or a compatible anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution. A molar excess of 10-20 fold is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS-ester groups.

  • Purification: Purify the PEGylated conjugate using SEC or IEX to remove unreacted reagents and byproducts.

General Experimental Workflow

The following diagram illustrates the typical workflow for a PEGylation experiment, from reaction setup to final product characterization.

PEGylation_Workflow start Start: Prepare Protein and PEG Linker Solutions reaction Conjugation Reaction: Incubate at optimal pH, temperature, and time start->reaction quench Quench Reaction: Add excess amine (e.g., Tris, Glycine) reaction->quench purification Purification: SEC or IEX quench->purification characterization Characterization: SDS-PAGE, HPLC, Mass Spec purification->characterization end Final Product: Pure PEGylated Conjugate characterization->end

General experimental workflow for protein PEGylation.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: N-(Azido-PEG4)-N-Boc-PEG4-Boc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of N-(Azido-PEG4)-N-Boc-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other common linker classes, supported by experimental data.

This compound: A Versatile PEG-Based Linker

This compound is a bifunctional linker featuring a PEG core, a terminal azide (B81097) group, and two Boc-protected amine groups. The PEG chain enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2] The azide group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][] This allows for the efficient and modular assembly of PROTACs, facilitating the rapid synthesis of a library of degraders with varying components.[5][6]

Comparison of PROTAC Linker Classes

The most common motifs in PROTAC linker structures are PEG and alkyl chains.[5] Approximately 55% of reported PROTACs contain PEG linkers, while 30% utilize alkyl chains.[5] Other motifs include more rigid structures like alkynes and triazoles.[5] The choice of linker significantly impacts the degradation efficiency (DC50 and Dmax) and pharmacokinetic properties of the PROTAC.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified.[7]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers, like this compound, offer several advantages. Their hydrophilicity can improve the solubility and cell permeability of PROTACs, which often have high molecular weights and are outside the typical "rule-of-five" space for oral bioavailability.[8][9] The flexibility of the PEG chain can also be beneficial in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[10] However, in some cases, excessive PEGylation can decrease cellular uptake.[8]

  • Alkyl Chains: Alkyl linkers are another common choice for flexible linkers. They are synthetically straightforward and offer a way to systematically vary the distance between the two ends of the PROTAC. However, they are more hydrophobic than PEG linkers, which can sometimes lead to lower solubility.[1] Interestingly, in some instances, replacing a PEG linker with an alkyl chain of similar length has been shown to improve degradation potency, suggesting that the linker's composition, not just its length and flexibility, plays a crucial role.[5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or triazole rings, can pre-organize the PROTAC into a bioactive conformation.[11] This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation and improved potency and selectivity.[11] Triazole rings, often formed via click chemistry, are metabolically stable and can be a favorable component in linker design.[5][7]

Quantitative Comparison of Linker Performance

Direct comparison of quantitative data across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.[8] However, trends can be observed from studies that systematically vary the linker within a specific PROTAC series.

Table 1: Comparison of Linker Types on PROTAC Performance for BRD4 Degradation

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50Dmax (%)Reference
BRD4CRBNPEG0, 4-5 PEG units< 0.5 µMNot Specified[5]
BRD4CRBNPEG1-2 PEG units> 5 µMNot Specified[5]
BRD4VHLPEGIncreasing lengthDecreased potencyNot Specified[5]
BRD4CRBNPEG2 PEG units0.75 ± 0.16 nM> 95%[12]

This table illustrates that for BRD4 degradation, the optimal PEG linker length can be nuanced. While longer PEG chains were beneficial in one CRBN-based series, a non-linear relationship was observed in another. For VHL-based degraders, potency decreased with increasing linker length.

Table 2: Comparison of Linker Types on PROTAC Performance for BTK Degradation

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BTKCRBNPEG≥ 4 PEG units1-40Not Specified[5]
BTKCRBNPEGShorter linkersImpaired bindingNot Specified[5]
BTKCRBNPEG11-atom linker~70Not Specified[13]

For BTK degradation, longer PEG linkers were generally more effective, though very short linkers showed impaired binding. This highlights the importance of achieving a minimum linker length to avoid steric hindrance.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the efficacy of a novel PROTAC involves several key experimental stages.

PROTAC_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_downstream Functional Assays Synthesis PROTAC Synthesis (e.g., Click Chemistry) Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Cell_Treatment->Permeability_Assay Viability_Assay Cell Viability/Proliferation Assay Western_Blot->Viability_Assay

General workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-functionalized POI ligand to an azide-containing linker (such as one derived from this compound) attached to an E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand-linker construct

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H2O or t-BuOH/H2O)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand-linker (1 equivalent) in the chosen solvent system.

  • Add sodium ascorbate (0.2-0.5 equivalents) to the reaction mixture.

  • Add copper(II) sulfate (0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[14]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[15]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter)

  • Donor solution (buffer at a specific pH, e.g., 7.4)

  • Acceptor solution (buffer with a solubilizing agent, e.g., 1% DMSO)

  • PROTAC compound

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Compound Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Dilute the stock solution in the donor buffer to the desired final concentration.

  • Plate Preparation: Add the acceptor solution to the wells of the acceptor plate. Carefully place the donor plate (with the filter membrane) on top of the acceptor plate, ensuring no air bubbles are trapped.

  • Assay Incubation: Add the PROTAC-containing donor solution to the wells of the donor plate. Also include a Lucifer yellow solution as a membrane integrity control. Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Conclusion

The linker is a crucial component of a PROTAC, and its design significantly influences the degrader's performance. This compound is a valuable tool in the PROTAC synthesis toolkit, offering the benefits of a flexible, hydrophilic PEG spacer and the synthetic versatility of click chemistry. While PEG linkers often enhance solubility and can promote the formation of a productive ternary complex, the optimal linker type and length are highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker classes—flexible (PEG and alkyl) and rigid—using robust experimental protocols is essential for the development of potent and effective PROTAC therapeutics. The continued exploration of novel linker chemistry will undoubtedly pave the way for the next generation of targeted protein degraders.

References

A Comparative Guide to N-(Azido-PEG)-N-Boc-PEG-Boc Linkers: The Critical Role of PEG Chain Length in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the chemical linker that bridges a target protein ligand and an E3 ligase ligand is a critical determinant of efficacy.[1] Branched, heterobifunctional linkers like N-(Azido-PEG4)-N-Boc-PEG4-Boc are instrumental in this field, offering a versatile scaffold for PROTAC synthesis.[2] The polyethylene (B3416737) glycol (PEG) chains within these linkers are not merely spacers; their length profoundly influences the physicochemical properties and biological activity of the resulting conjugate.[3][4]

This guide provides a comparative analysis of these linkers, focusing on how varying PEG chain lengths impact their performance, supported by experimental data from relevant studies.

The Influence of PEG Chain Length on PROTAC Performance

The linker's length, flexibility, and composition are paramount for inducing the optimal proximity and orientation between the target protein and the E3 ligase.[5] This is necessary to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

Key properties affected by PEG chain length include:

  • Solubility and Permeability : PEG linkers are hydrophilic and can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[8] However, the relationship with cell permeability is complex. While excessive hydrophilicity can hinder passive diffusion across cell membranes, the flexibility of PEG chains can also shield the molecule's polar surface area, potentially aiding cellular uptake.[4][9]

  • Ternary Complex Formation : The linker's length is crucial for the geometry of the ternary complex. A linker that is too short can cause steric hindrance, preventing the complex from forming.[1] Conversely, an excessively long linker may lead to a non-productive complex where ubiquitination is inefficient.[5]

  • Degradation Efficacy : The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing is required to determine the ideal length that results in the most potent degradation, often measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[5]

Quantitative Data on Linker Length vs. Efficacy

Systematic studies on various PROTACs have demonstrated the critical nature of linker length optimization. The following tables summarize experimental data illustrating this relationship for different protein targets.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

PROTACs linking an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

Linker Length (atoms)% ERα Degradation (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

(Data compiled from studies by Cyrus et al. as cited in multiple sources.[1][10][11])

The data clearly indicates that a 16-atom linker is optimal for ERα degradation in MCF7 breast cancer cells.[10]

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

(Data compiled from a study by Arvinas.[1][3])

For TBK1, linkers shorter than 12 atoms were inactive, and a 21-atom linker demonstrated the highest potency and efficacy.[3]

Key Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. The following are standard protocols used to evaluate protein degradation.

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is the most common method for quantifying the reduction of a target protein following PROTAC treatment.[12][13]

1. Cell Culture and Treatment:

  • Plate adherent cells (e.g., MCF7 for ERα, THP-1 for BRD4) at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest.[13][14]
  • Allow cells to adhere overnight.
  • Treat cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[12]
  • Incubate for a predetermined duration (e.g., 16, 24, or 48 hours) at 37°C.[1][12]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
  • Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA or similar protein assay.[12]

3. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration with lysis buffer.[14]
  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[12]
  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[14]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
  • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[14]
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[14]
  • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]
  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to generate dose-response curves and determine DC50 and Dmax values.[12]

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide (B81097) group on linkers like this compound makes them ideal for "click chemistry," a highly efficient method for PROTAC synthesis.[15][16] This allows for the rapid generation of PROTAC libraries with varied linkers.[3][13]

1. Preparation of Components:

  • Synthesize or procure an alkyne-functionalized ligand for the protein of interest (POI).
  • Synthesize or procure an azide-functionalized PEG linker (e.g., N-(Azido-PEGn)-...).
  • Synthesize or procure a ligand for the desired E3 ligase.

2. Conjugation Reaction (Illustrative):

  • This protocol assumes conjugation of an alkyne-functionalized POI ligand to the azide-PEG linker.
  • Dissolve the alkyne-functionalized POI ligand and the azide-PEG linker in a suitable solvent (e.g., a mixture of t-BuOH and water).
  • Add a copper(II) sulfate (B86663) (CuSO4) solution.
  • Add a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species in situ.
  • Allow the reaction to stir at room temperature until completion, monitoring by LC-MS or TLC.

3. Purification and Subsequent Steps:

  • Purify the resulting POI-linker conjugate using column chromatography or HPLC.
  • If applicable, deprotect the Boc group on the linker using acidic conditions.
  • Conjugate the now-free amine on the POI-linker to the E3 ligase ligand, typically via an amide bond formation using coupling reagents (e.g., HATU, EDC).
  • Purify the final PROTAC molecule by HPLC.

Visualizing Key Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions and processes in PROTAC development.

PROTAC_Mechanism_of_Action cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG4 linker) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2-Ub Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->POI tags POI Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

ERa_Signaling_Pathway cluster_pathway Simplified ERα Signaling cluster_intervention PROTAC Intervention Estrogen Estrogen (E2) ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Dimer ERα Dimerization & Nuclear Translocation ERa->Dimer Activates Degradation ERα Degradation ERa->Degradation Induces ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Promotes Proliferation Cell Proliferation & Growth Transcription->Proliferation ERa_PROTAC ERα-Targeting PROTAC ERa_PROTAC->ERa Degradation->Dimer Blocks

ERα Signaling and PROTAC Intervention

Western_Blot_Workflow start Start: Plate Cells treat Treat cells with PROTAC (Dose-response & Time-course) start->treat lyse Wash & Lyse Cells to Extract Proteins treat->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify prepare Prepare Samples (Normalize concentration, add sample buffer, boil) quantify->prepare sds_page SDS-PAGE (Separate proteins by size) prepare->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (Prevent non-specific binding) transfer->block probe Probe with Primary Antibodies (Target + Loading Control) block->probe secondary Incubate with HRP-conjugated Secondary Antibody probe->secondary detect Detect Signal (ECL) & Image secondary->detect analyze Quantify Bands (Densitometry) & Normalize to Control detect->analyze end End: Determine DC50/Dmax analyze->end

Experimental Workflow for Western Blot

Conclusion

The choice of linker is a pivotal decision in the design of effective PROTACs. While this compound provides a specific and useful scaffold, the experimental data unequivocally shows that there is no universally optimal PEG chain length. The ideal linker must be empirically determined for each specific target protein and E3 ligase combination. A systematic approach, exploring a range of linker lengths and compositions, is essential for developing potent and selective protein degraders. The protocols and workflows provided here offer a framework for the rigorous evaluation required to unlock the full therapeutic potential of this promising modality.

References

A Comparative Guide to Alternative Bifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. While N-(Azido-PEG4)-N-Boc-PEG4-Boc has been a valuable tool, the expanding landscape of bioconjugation demands a broader consideration of alternative linkers with diverse functionalities and properties. This guide provides an objective comparison of alternative bifunctional linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and development needs.

Introduction to Bifunctional Linkers and the Role of this compound

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling the covalent linkage of two different molecules, such as a targeting antibody and a therapeutic payload. The linker itself is not merely a passive spacer but plays a crucial role in the overall performance of the bioconjugate. Key functions of the linker include enhancing solubility, modulating steric hindrance, and controlling the release of the payload.

This compound is a heterobifunctional linker featuring an azide (B81097) group for "click" chemistry and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can be advantageous for conjugating hydrophobic molecules. The orthogonal protecting groups (azide and Boc) allow for sequential conjugation steps, providing precise control over the synthesis of the bioconjugate.

However, the "one-size-fits-all" approach is seldom optimal in drug development. The specific requirements of the biomolecule, the payload, and the therapeutic application may necessitate linkers with different lengths, chemical properties, or reactive ends. This guide explores several classes of alternative linkers.

Comparative Analysis of Alternative Bifunctional Linkers

The selection of an appropriate linker depends on numerous factors, including the desired conjugation chemistry, the stability of the resulting bond, the length and composition of the spacer, and the overall impact on the biological activity of the conjugate. Below is a comparison of several alternative bifunctional linkers, categorized by their reactive functionalities.

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes key performance parameters for different classes of bifunctional linkers. It is important to note that the presented data is a synthesis from various studies, and direct head-to-head comparisons under identical conditions are limited in the literature.

Linker Class/ExampleReactive Group 1Reactive Group 2Typical Conjugation EfficiencyResulting Linkage StabilityKey AdvantagesPotential Disadvantages
Azide-PEG-NHS Ester AzideNHS Ester>90%High (Triazole & Amide)Bioorthogonal azide, stable amide bond.[1]NHS esters are moisture sensitive.
DBCO-PEG-NHS Ester DBCO (Dibenzocyclooctyne)NHS Ester>95% (SPAAC)High (Triazole & Amide)Copper-free click chemistry, high efficiency.[2]DBCO group is relatively bulky and hydrophobic.
Maleimide-PEG-NHS Ester MaleimideNHS Ester>85%Moderate (Thioether)Site-specific conjugation to thiols.[3]Maleimide-thiol linkage can undergo retro-Michael addition.
Alkyne-PEG-Amine AlkyneAmine>90% (CuAAC)High (Triazole)Versatile for CuAAC click chemistry.Requires copper catalyst which can be cytotoxic.
Hydroxy-PEG-Carboxylic Acid HydroxylCarboxylic AcidVariableHigh (Ester/Amide)Can be activated for reaction with various functional groups.[4]Requires activation steps for both ends.
Polysarcosine (PSar) based linkers VariousVariousHighHighNon-immunogenic, biodegradable, highly soluble.[5]Less commercially available options compared to PEG.
Polypeptide-based linkers VariousVariousHighVariable (cleavable/non-cleavable)Can be designed for specific enzymatic cleavage.[5]Potential for immunogenicity depending on the sequence.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of bifunctional linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation (ADC) using an NHS-Ester and Click Chemistry Linker (e.g., DBCO-PEG-NHS Ester)

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester linker

  • Azide-modified cytotoxic payload

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Modification with the Linker:

    • Prepare a stock solution of the DBCO-PEG-NHS Ester linker in anhydrous DMSO.

    • Adjust the pH of the antibody solution to 8.0-8.5.

    • Add the linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted linker using a desalting column or SEC.

  • Conjugation of the Payload via Click Chemistry:

    • Dissolve the azide-modified payload in a minimal amount of DMSO.

    • Add the payload solution to the linker-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6]

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated payload and linker-payload adducts.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC and SEC-HPLC.[3]

Protocol 2: In Vitro Cytotoxicity Assay for ADC Comparison

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs with different linkers

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the different ADC constructs in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) for each ADC construct by plotting the dose-response curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_Linker_Selection Linker Selection cluster_Conjugation Bioconjugation cluster_Analysis Analysis & Comparison Linker_A Linker A (e.g., Azido-PEG-NHS) Conjugation_A Conjugation with Linker A Linker_A->Conjugation_A Linker_B Linker B (e.g., DBCO-PEG-NHS) Conjugation_B Conjugation with Linker B Linker_B->Conjugation_B Linker_C Linker C (e.g., Mal-PEG-NHS) Conjugation_C Conjugation with Linker C Linker_C->Conjugation_C Antibody Antibody Antibody->Conjugation_A Antibody->Conjugation_B Antibody->Conjugation_C Payload Payload Payload->Conjugation_A Payload->Conjugation_B Payload->Conjugation_C ADC_A ADC-A Conjugation_A->ADC_A ADC_B ADC-B Conjugation_B->ADC_B ADC_C ADC-C Conjugation_C->ADC_C Purification Purification (SEC) ADC_A->Purification ADC_B->Purification ADC_C->Purification Characterization Characterization (HIC/MS) Purification->Characterization In_Vitro_Assay In Vitro Cytotoxicity Characterization->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy & PK In_Vitro_Assay->In_Vivo_Studies Data_Comparison Comparative Data Analysis In_Vivo_Studies->Data_Comparison

Caption: Experimental workflow for comparing bifunctional linkers in ADC development.

Linker_Selection_Logic Start Define Conjugation Goals Target_Molecule Nature of Target Molecule (e.g., Protein, Peptide, Small Molecule) Start->Target_Molecule Payload_Properties Payload Properties (e.g., Hydrophobicity, Functional Groups) Start->Payload_Properties Desired_Stability Desired Conjugate Stability (Cleavable vs. Non-cleavable) Start->Desired_Stability Conjugation_Chemistry Available Functional Groups (e.g., Amine, Thiol, Azide) Start->Conjugation_Chemistry Linker_Choice Select Linker Class Target_Molecule->Linker_Choice Payload_Properties->Linker_Choice Desired_Stability->Linker_Choice Conjugation_Chemistry->Linker_Choice PEG_Linker PEG-based Linkers (Hydrophilicity, Biocompatibility) Linker_Choice->PEG_Linker Non_PEG_Linker Non-PEG Linkers (e.g., Polypeptide, Polysarcosine) (Biodegradability, Specific Cleavage) Linker_Choice->Non_PEG_Linker Click_Chemistry_Linker Click Chemistry Linkers (e.g., DBCO, Alkyne) (High Efficiency, Bioorthogonality) Linker_Choice->Click_Chemistry_Linker Final_Linker Optimal Linker Selection PEG_Linker->Final_Linker Non_PEG_Linker->Final_Linker Click_Chemistry_Linker->Final_Linker

Caption: Logical flow for selecting an appropriate bifunctional linker.

Conclusion and Future Perspectives

The field of bioconjugation is continuously evolving, with a growing toolbox of bifunctional linkers that offer a wide range of functionalities and properties. While this compound remains a useful reagent, researchers now have access to a diverse array of alternatives that can be tailored to specific applications. The choice of linker profoundly impacts the performance of the final bioconjugate, and a careful consideration of the factors outlined in this guide is crucial for success.

Future advancements in linker technology will likely focus on the development of novel linker chemistries that offer even greater control over conjugation, stability, and payload release. Furthermore, the exploration of non-PEG-based linkers, such as polypeptides and other biodegradable polymers, is expected to address some of the potential limitations associated with PEGylation, such as immunogenicity. By leveraging the expanding repertoire of bifunctional linkers, researchers can continue to push the boundaries of drug delivery and create next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG4)-N-Boc-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of linker can critically influence the characteristics and performance of the final conjugate. The N-(Azido-PEG4)-N-Boc-PEG4-Boc conjugate represents a sophisticated class of heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linkers, offering precise control over spacing and functionality. This guide provides an objective comparison of the mass spectrometry analysis of this branched PEG linker with two common alternatives: a traditional linear NHS-PEG-Maleimide linker and a linear Azido-PEG-NHS ester linker. The comparison is supported by theoretical data and established experimental protocols to aid researchers in making informed decisions for their analytical workflows.

The use of discrete PEG linkers, as opposed to traditional polydisperse PEGs, significantly simplifies mass spectrometry analysis by providing a single, well-defined molecular weight, thus eliminating the complex spectra associated with a mixture of different PEG chain lengths.[1]

Comparison of Key Performance Indicators

The selection of a bifunctional linker is often guided by the specific requirements of the conjugation strategy, including the desired reactivity, spacer length, and overall stability of the resulting conjugate. The mass spectrometric analysis of these linkers and their conjugates is essential for confirming identity, purity, and conjugation efficiency.

FeatureThis compoundNHS-PEG4-MaleimideAzido-PEG4-NHS Ester
Linker Type Branched, Heterobifunctional, Discrete PEGLinear, Heterobifunctional, Discrete PEGLinear, Heterobifunctional, Discrete PEG
Reactive Groups Azide, Boc-protected Amine (x2)NHS Ester, MaleimideAzide, NHS Ester
Conjugation Chemistry Click Chemistry (Azide), Amine coupling (after Boc deprotection)Amine coupling (NHS), Thiol coupling (Maleimide)Click Chemistry (Azide), Amine coupling (NHS)
Molecular Formula C₃₄H₆₄N₄O₁₃C₂₁H₃₀N₂O₉C₁₄H₂₄N₄O₇
Molecular Weight (Da) 736.9454.48388.38
Expected [M+H]⁺ (m/z) 737.9455.49389.39
Expected [M+Na]⁺ (m/z) 759.9477.47411.37

Table 1: Comparison of theoretical mass spectrometry data for this compound and alternative linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible mass spectrometry analysis of these bifunctional linkers. Below are protocols for both Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: ESI-LC/MS Analysis

This method is ideal for the analysis of these linkers in solution and when coupled to chromatographic separation for purity assessment.[2][3]

1. Sample Preparation:

  • Dissolve the PEG linker conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any insoluble material.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1500.

3. Data Analysis:

  • Process the acquired data using appropriate software.

  • Identify the peaks corresponding to the expected protonated molecule [M+H]⁺ and common adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.

  • For conjugates containing the Boc protecting group, characteristic neutral losses of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) may be observed during in-source fragmentation or in MS/MS experiments.[4]

Protocol 2: MALDI-TOF MS Analysis

MALDI-TOF is a rapid and sensitive technique, particularly useful for screening and confirming the molecular weight of the linkers.[5][6]

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the PEG linker conjugate in 50:50 (v/v) acetonitrile/water with 0.1% TFA to a final concentration of 1 mg/mL.

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the analyte solution on top of the dried matrix spot and let it air dry.

2. MALDI-TOF Parameters:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the threshold required for optimal ionization with minimal fragmentation.

  • Mass Range: m/z 100-2000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

3. Data Analysis:

  • Identify the peaks corresponding to the protonated molecule [M+H]⁺, as well as sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts, which are common for PEG compounds.[7]

Visualization of Experimental Workflows and Linker Structures

To provide a clearer understanding of the processes and molecules discussed, the following diagrams have been generated using Graphviz.

cluster_structure Linker Structures cluster_workflow Mass Spectrometry Workflow Linker_A This compound (Branched) Linker_B NHS-PEG4-Maleimide (Linear) Linker_C Azido-PEG4-NHS Ester (Linear) SamplePrep Sample Preparation (Dissolution & Centrifugation) LC Liquid Chromatography (Reversed-Phase) SamplePrep->LC ESI-LC/MS MALDI_Spot MALDI Spotting (with CHCA Matrix) SamplePrep->MALDI_Spot MALDI-TOF ESI Electrospray Ionization LC->ESI MALDI Matrix-Assisted Laser Desorption/Ionization MALDI_Spot->MALDI MS Mass Analysis (TOF or Orbitrap) ESI->MS MALDI->MS Data Data Analysis (Peak Identification) MS->Data

A generalized workflow for mass spectrometry analysis.

G cluster_ESI ESI-LC/MS Fragmentation Pathway for Boc-Protected Linker M_H [M+H]⁺ M_H_minus_C4H8 [M+H - C₄H₈]⁺ (Loss of Isobutylene) M_H->M_H_minus_C4H8 In-source or MS/MS M_H_minus_Boc [M+H - Boc]⁺ (Loss of Boc group) M_H->M_H_minus_Boc MS/MS Further_Frags Further Fragmentation (PEG backbone cleavage) M_H_minus_C4H8->Further_Frags M_H_minus_Boc->Further_Frags

Expected fragmentation of a Boc-protected PEG linker.

Conclusion

The mass spectrometry analysis of this compound conjugates and their alternatives is a critical step in the development of precisely engineered bioconjugates. The use of discrete PEG linkers, such as the this compound, greatly simplifies mass spectrometry data interpretation compared to traditional polydisperse PEGs. While both ESI-LC/MS and MALDI-TOF MS are suitable techniques for the characterization of these linkers, ESI-LC/MS offers the advantage of online separation for purity assessment. The choice of linker will ultimately depend on the specific application, but a thorough understanding of the expected mass spectrometry data and appropriate analytical protocols is essential for all researchers in the field. The provided protocols and comparative data serve as a valuable resource for the successful analysis of these advanced bioconjugation reagents.

References

A Comparative Guide to Bioconjugation: N-(Azido-PEG)-NHS Ester vs. Standard NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of linker chemistry dictates the stability, specificity, and ultimate functionality of the resulting bioconjugate. This guide provides a detailed, data-driven comparison between two prominent amine-reactive strategies: direct conjugation using standard N-Hydroxysuccinimide (NHS) ester functionalized linkers and a two-step approach utilizing an azide-functionalized PEG linker, such as N-(Azido-PEG4)-N-Boc-PEG4-NHS ester, followed by bioorthogonal click chemistry.

Introduction to the Conjugation Strategies

NHS Ester Functionalized Linkers: This is a workhorse method in bioconjugation.[] NHS esters react directly and efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[][2] This method is widely used for attaching fluorophores, biotin, drugs, or other payloads directly to a biomolecule.[]

N-(Azido-PEG)-NHS Ester Linkers: This strategy represents a two-step, bioorthogonal approach. First, an azide-containing linker with an NHS ester reactive group (e.g., Azido-PEG4-NHS Ester) is attached to a biomolecule's primary amines.[3] This "activates" the biomolecule with an azide (B81097) handle. The azide group itself is stable and largely inert in biological systems.[4] In a second, independent step, this azide-modified biomolecule is "clicked" to a molecule containing a compatible alkyne group. This reaction, known as azide-alkyne cycloaddition, is highly specific and efficient, forming a stable triazole linkage.[5][6] This approach is central to constructing complex architectures like Antibody-Drug Conjugates (ADCs) and PROTACs.[7][8]

Reaction Mechanisms and Workflows

The fundamental difference lies between a direct, one-step reaction and a more controlled, two-step bioorthogonal ligation.

dot

comparison_workflows cluster_0 Strategy 1: Direct NHS Ester Conjugation cluster_1 Strategy 2: Azido-PEG-NHS Ester + Click Chemistry Protein1 Protein (with primary amines) Reaction1 Amine Acylation (pH 7.2-8.5) Protein1->Reaction1 Payload1 Payload-NHS Ester Payload1->Reaction1 Conjugate1 Protein-Payload Conjugate (Heterogeneous) Reaction1->Conjugate1 Protein2 Protein (with primary amines) Step1 Step 1: Amine Acylation (pH 7.2-8.5) Protein2->Step1 AzideLinker Azido-PEG-NHS Ester AzideLinker->Step1 AzideProtein Azide-Modified Protein Step1->AzideProtein Step2 Step 2: Click Reaction (CuAAC or SPAAC) AzideProtein->Step2 AlkynePayload Payload-Alkyne AlkynePayload->Step2 Conjugate2 Protein-Payload Conjugate (Specific & Modular) Step2->Conjugate2 click_mechanism cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: Click Reaction Prot_NH2 Protein-NH₂ React1 pH 7.2-8.5 Prot_NH2->React1 Azide_NHS N₃-PEG-NHS Azide_NHS->React1 Prot_Azide Protein-PEG-N₃ React1->Prot_Azide React2 Cu(I) Catalyst or Strain-Promoted Prot_Azide->React2 Payload_Alkyne Payload-Alkyne Payload_Alkyne->React2 Final_Conjugate Protein-Triazole-Payload React2->Final_Conjugate

References

A Comparative Guide to Boc Protecting Group Strategy in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly impacts overall yield, purity, and efficiency. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups. This guide provides an objective comparison of the Boc protection strategy against other common alternatives, principally the 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups, supported by experimental data and detailed protocols.

Core Principles and Advantages of the Boc Strategy

The Boc group is a carbamate-based protecting group prized for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] Its primary advantage lies in its lability under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This specific cleavage condition is the foundation of its utility in orthogonal synthesis strategies.[][4]

Key advantages of the Boc protecting group strategy include:

  • Orthogonality: The ability to selectively remove the Boc group with acid while other groups, like the base-labile Fmoc or the hydrogenolysis-labile Cbz, remain intact is a cornerstone of complex molecule synthesis.[5][6]

  • Cost-Effectiveness: Boc-protected amino acids and the primary protection reagent, di-tert-butyl dicarbonate (B1257347) (Boc anhydride), are generally less expensive than their Fmoc counterparts.[7]

  • Reduced Aggregation in Peptide Synthesis: In Solid-Phase Peptide Synthesis (SPPS), the repetitive acid treatment for Boc deprotection maintains the growing peptide chain in a protonated, solvated state, which can disrupt inter-chain hydrogen bonding and reduce aggregation, often leading to higher purity for hydrophobic or "difficult" sequences.[][8]

  • Process Maturity: As one of the foundational strategies in peptide synthesis, the Boc method is exceptionally well-documented and validated.[]

Performance Comparison: Boc vs. Fmoc vs. Cbz

The choice of protecting group is dictated by the chemical stability required throughout the synthetic route and the specific conditions available for deprotection. The Boc group's acid lability contrasts sharply with the base lability of Fmoc and the hydrogenolysis-based removal of Cbz, enabling sophisticated, multi-step synthetic plans.

FeatureBoc Strategy Fmoc Strategy Cbz Strategy
Nα-Protection tert-Butoxycarbonyl9-FluorenylmethyloxycarbonylCarboxybenzyl
Deprotection Condition Strong Acid (e.g., TFA, HCl)[2]Base (e.g., Piperidine)[9]Catalytic Hydrogenolysis (H₂, Pd/C)[9]
Stability Base-stable, Hydrogenation-stable[10]Acid-stable, Hydrogenation-stable[10]Acid-stable, Base-stable[10]
Typical SPPS Yield 50-70% (Overall)[11]60-80% (Overall)[11]Not typically used in modern SPPS
Typical SPPS Purity 75-85% (Crude)[11]70-90% (Crude)[11]N/A
Key Advantage Reduces peptide aggregation; Cost-effective[][7]Milder final cleavage; Automation-friendly[12][13]Robust; Orthogonal to both acid/base labile groups[2]
Key Disadvantage Harsh final cleavage (e.g., HF); Acid-sensitive groups incompatible[8]Base-labile side chains incompatible; Dibenzofulvene side reactions[7]Incompatible with reducible groups (e.g., alkynes, Cys)[10]

Experimental Protocols

To illustrate the practical application of these strategies, detailed protocols for the synthesis of a model dipeptide, Ac-Cys-Ser-NH₂, are provided for both Boc and Fmoc solid-phase methodologies.

Protocol 1: Boc Solid-Phase Synthesis of Ac-Cys(Acm)-Ser(Bzl)-NH₂

This protocol outlines the manual synthesis on a 4-Methylbenzhydrylamine (MBHA) resin.

  • Resin Swelling: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel. Wash the resin with DCM (3 x 15 mL).

  • First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

    • Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 15 mL).

    • Dissolve Boc-Ser(Bzl)-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in N,N-Dimethylformamide (DMF, 10 mL).

    • Add the coupling solution to the resin and shake for 2 hours. Monitor completion with a Kaiser test. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes.

    • Perform a second deprotection with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM again (3 x 15 mL).

  • Second Amino Acid Coupling (Boc-Cys(Acm)-OH):

    • Repeat step 2 using Boc-Cys(Acm)-OH.

  • Acetylation:

    • After the final Boc deprotection (step 3), treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous Hydrogen Fluoride (HF) with anisole (B1667542) as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the Ser(Bzl) side-chain protecting group.

    • Precipitate the crude peptide in cold diethyl ether, dissolve in an aqueous buffer, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Protocol 2: Fmoc Solid-Phase Synthesis of Ac-Cys(Acm)-Ser(tBu)-NH₂

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour. Wash with DMF (3 x 15 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (15 mL) for 5 minutes.

    • Perform a second deprotection with 20% piperidine in DMF for 15 minutes.

    • Wash thoroughly with DMF (5 x 15 mL).

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Dissolve Fmoc-Ser(tBu)-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF (10 mL).

    • Add the coupling solution to the deprotected resin and shake for 1 hour. Monitor completion with a Kaiser test. Wash with DMF (3 x 15 mL).

  • Second Amino Acid Coupling (Fmoc-Cys(Acm)-OH):

    • Repeat the deprotection (step 2) and coupling (step 3) cycles using Fmoc-Cys(Acm)-OH.

  • Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2-3 hours to cleave the peptide and remove the Ser(tBu) side-chain protecting group.

    • Precipitate the crude peptide in cold diethyl ether, dissolve in an aqueous buffer, and lyophilize.

  • Purification: Purify the crude peptide by RP-HPLC.[11]

Visualizing the Boc Strategy

Diagrams created with Graphviz provide a clear visual representation of the chemical workflows and principles underlying the Boc protection strategy.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeat n times) Resin Resin (e.g., Merrifield) Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Start with Boc-AA-Resin Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization H⁺-NH₂-Peptide-Resin Coupling 3. Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling NH₂-Peptide-Resin Wash 4. Wash (DMF, DCM) Coupling->Wash Boc-AA-(n+1)-Peptide-Resin Wash->Deprotection Next Cycle FinalCleavage Final Cleavage (Anhydrous HF) Wash->FinalCleavage Final Cycle Complete Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality Molecule Protected Peptide Boc-NH- -NH-Fmoc -NH-Cbz Acid Strong Acid (TFA) Molecule:boc->Acid Cleaved Base Base (Piperidine) Molecule:fmoc->Base Cleaved H2 Hydrogenolysis (H₂, Pd/C) Molecule:cbz->H2 Cleaved Acid->Molecule:fmoc Stable Acid->Molecule:cbz Stable Base->Molecule:boc Stable Base->Molecule:cbz Stable H2->Molecule:boc Stable H2->Molecule:fmoc Stable

Caption: Orthogonality of Boc, Fmoc, and Cbz protecting groups.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection BocAmine Boc-NH-R Protonation Protonated Carbamate BocAmine->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation (Stable) Protonation->Carbocation Elimination CarbamicAcid Carbamic Acid Protonation->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

A Comparative Guide to the NMR and HPLC Characterization of N-(Azido-PEG4)-N-Boc-PEG4-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the precise characterization of bifunctional linkers is paramount to ensure the quality, consistency, and efficacy of the final conjugate. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) characterization of N-(Azido-PEG4)-N-Boc-PEG4-Boc, a branched polyethylene (B3416737) glycol (PEG) linker. We present supporting experimental data for similar compounds and detailed protocols to aid in the analysis of this and alternative bifunctional PEG linkers.

Performance Comparison: ¹H NMR Data

Nuclear Magnetic Resonance spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. Below is a summary of the expected ¹H NMR data for this compound and a common alternative, Azido-PEG4-Amine. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Compound Functional Group Expected ¹H Chemical Shift (δ, ppm) Multiplicity Integration
This compound -C(CH₃)₃ (Boc groups)~1.45Singlet18H
-O-CH₂-CH₂-O- (PEG backbone)~3.64Multiplet28H
-CH₂-N₃ (adjacent to azide)~3.39Triplet2H
-CH₂-N(Boc)-~3.55Multiplet4H
Azido-PEG4-Amine -O-CH₂-CH₂-O- (PEG backbone)~3.65Multiplet12H
-CH₂-N₃ (adjacent to azide)~3.38Triplet2H
-CH₂-NH₂ (adjacent to amine)~2.85Triplet2H

Performance Comparison: HPLC Purity Analysis

HPLC is an essential technique for determining the purity of chemical compounds. For bifunctional PEG linkers, reverse-phase HPLC is commonly employed. The purity is typically assessed by integrating the area of the main peak relative to the total peak area in the chromatogram. Below is a comparative table of typical purities for this compound and several alternative linkers, reflecting common commercial grades.

Compound Alternative Linkers Typical Purity (%)
This compound-≥ 95%
Azido-PEG4-AmineAmine functionalized linker≥ 95%
N-(Azido-PEG2)-N-Boc-PEG4-acidCarboxylic acid functionalized linker≥ 98%
Boc-NH-PEG4-OHHydroxyl functionalized linker≥ 95%

Experimental Protocols

¹H NMR Spectroscopy

This protocol outlines the procedure for acquiring a ¹H NMR spectrum of a bifunctional PEG linker.

a. Sample Preparation:

  • Weigh 5-10 mg of the PEG linker into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

b. NMR Data Acquisition:

  • Use a 400 MHz or higher NMR spectrometer.

  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Reverse-Phase HPLC for Purity Determination

This protocol describes a general method for analyzing the purity of bifunctional PEG linkers using RP-HPLC.

a. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the PEG linker at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Filter and degas both mobile phases before use.

b. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm.

  • Column Temperature: 25 °C.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

c. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and comparison of bifunctional PEG linkers.

cluster_synthesis Synthesis & Procurement cluster_characterization Characterization cluster_analysis Data Analysis & Comparison cluster_output Reporting synthesis Synthesize or Procure This compound nmr_prep Sample Preparation for NMR synthesis->nmr_prep hplc_prep Sample Preparation for HPLC synthesis->hplc_prep alternatives Procure Alternative Linkers (e.g., Amine, Acid terminated) alternatives->nmr_prep alternatives->hplc_prep nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq hplc_acq RP-HPLC Data Acquisition hplc_prep->hplc_acq nmr_analysis NMR Spectral Analysis (Shift, Integration, Multiplicity) nmr_acq->nmr_analysis hplc_analysis HPLC Chromatogram Analysis (Retention Time, Purity %) hplc_acq->hplc_analysis comparison Comparative Analysis nmr_analysis->comparison hplc_analysis->comparison report Generate Comparison Guide (Tables, Protocols, Diagrams) comparison->report

Caption: Workflow for the characterization and comparison of bifunctional PEG linkers.

A Comparative Guide to the In-Cell and In-Vitro Validation of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker that connects the target-binding moiety to the E3 ligase-recruiting element. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of PROTACs based on polyethylene (B3416737) glycol (PEG) linkers, such as the N-(Azido-PEG4)-N-Boc-PEG4-Boc scaffold, against other common linker alternatives. The performance is evaluated based on key in-cell and in-vitro validation assays, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker plays a crucial role in enabling the appropriate orientation and stability of this ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 TC POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome TC->Proteasome Recognition Ub Ubiquitin Ub->TC Transfer to POI E2 E2 Enzyme E2->Ub Loads Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Comparative Performance of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (Dmax) and potency (DC50) of a PROTAC. Below is a comparison of different linker types based on published data. While specific data for this compound is not publicly available, data for other PEG linkers of similar length (e.g., PEG4) are used as a proxy to represent this class of flexible linkers.

Data Presentation: Linker Performance Comparison

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible Linkers PEG4BRD4CRBN< 500> 90[1]
PEG5BRD4CRBN< 500> 90[1]
C8 Alkyl ChainPI3K/mTORVHL42.23 - 227.471.3 - 88.6[2]
Rigid Linkers Piperidine/AlkyneAndrogen ReceptorVHL< 1> 90[1]
TriazoleNot SpecifiedNot SpecifiedVariesVaries[]
"Smart" Linkers Photoswitchable (Azobenzene)Not SpecifiedNot SpecifiedActivity is light-dependentVaries[4]

Note: Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[5]

Key In-Cell and In-Vitro Validation Experiments

A comprehensive validation of a PROTAC involves a series of experiments to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_incell In-Cell Validation TE Target Engagement (e.g., CETSA, SPR) UB Ubiquitination Assay (e.g., IP-Western, AlphaLISA) TE->UB Confirms Binding PD Protein Degradation (Western Blot) UB->PD Confirms Mechanism CV Cell Viability Assay PD->CV Assesses Cellular Impact

A typical experimental workflow for evaluating PROTACs.
Experimental Protocols

1. Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using a chemiluminescence detection system. Quantify band intensity using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine DC50 and Dmax values.[6]

2. In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Immunoprecipitation (IP): Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Elute the immunoprecipitated protein and analyze by Western blotting using an antibody that recognizes ubiquitin. A smear of high molecular weight bands indicates polyubiquitination.[2]

  • Alternative High-Throughput Methods: Assays like ELISA or AlphaLISA can be used for a more quantitative and higher-throughput measurement of ubiquitination.[7]

3. Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex within living cells.

  • Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the target protein with a small luciferase tag (e.g., HiBiT). Express the E3 ligase as a fusion with a fluorescent protein (e.g., HaloTag®).

  • Assay Principle: In the presence of a PROTAC that brings the tagged proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase donor to the fluorescent acceptor.

  • Measurement: The BRET signal is measured using a plate reader, and the signal intensity is proportional to the extent of ternary complex formation.[8]

Logical Relationships in Comparative Validation

When comparing a novel PROTAC, such as one with an this compound linker, to alternatives, a logical framework is essential.

Logical_Relationships cluster_compounds Test Articles cluster_assays Validation Assays cluster_outcomes Performance Metrics Test_PROTAC This compound PROTAC Degradation Degradation Assay (DC50, Dmax) Test_PROTAC->Degradation Ubiquitination Ubiquitination Assay Test_PROTAC->Ubiquitination Ternary_Complex Ternary Complex Assay Test_PROTAC->Ternary_Complex Alternative_PROTAC Alternative Linker PROTAC (e.g., Rigid Linker) Alternative_PROTAC->Degradation Alternative_PROTAC->Ubiquitination Alternative_PROTAC->Ternary_Complex Inactive_Control Inactive Control (e.g., Mutated E3 Ligand) Inactive_Control->Degradation Inactive_Control->Ubiquitination Inactive_Control->Ternary_Complex Potency Potency Degradation->Potency Efficacy Efficacy Degradation->Efficacy Mechanism Mechanism of Action Ubiquitination->Mechanism Ternary_Complex->Mechanism

Logical relationships in comparative validation.

Conclusion

The validation of PROTACs is a multifaceted process that requires a combination of in-cell and in-vitro assays to fully characterize their performance. While flexible PEG-based linkers, such as the this compound scaffold, offer advantages in terms of solubility and conformational adaptability, their performance must be empirically compared against other linker classes.[4][9] The provided data tables, experimental protocols, and diagrams offer a comprehensive framework for researchers to objectively assess the efficacy of their PROTAC molecules and make informed decisions in the drug development process. Systematic evaluation of linker properties is crucial for optimizing the next generation of targeted protein degraders.

References

A Comparative Analysis of CuAAC and SPAAC Efficiency for N-(Azido-PEG4)-N-Boc-PEG4-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, the choice of ligation chemistry is critical to the success of their projects. The covalent attachment of molecules such as polyethylene (B3416737) glycol (PEG) linkers to biomolecules can enhance solubility, stability, and pharmacokinetic properties. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative analysis of these two methods for the conjugation of the bifunctional linker, N-(Azido-PEG4)-N-Boc-PEG4-Boc, which is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for ligating azido-functionalized molecules like this compound to alkyne-containing partners. The primary distinction lies in their reaction kinetics and biocompatibility. CuAAC generally offers faster reaction rates but requires a cytotoxic copper catalyst, making it ideal for in vitro applications where speed and yield are paramount. In contrast, SPAAC is a catalyst-free reaction, rendering it highly biocompatible and the preferred method for applications in living systems, despite its generally slower kinetics. The choice between the two is therefore dependent on the specific experimental context and requirements.

Quantitative Data Comparison

While direct head-to-head kinetic and yield data for the specific molecule this compound is not extensively published, the following tables summarize typical performance characteristics for CuAAC and SPAAC in the context of PEGylated biomolecules, based on available literature for analogous systems.

Table 1: General Reaction Parameters

ParameterCuAACSPAAC
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Reaction Time 30 minutes to 4 hours4 to 24 hours
Typical Temperature Room Temperature to 37°C4°C to 37°C
Typical Yields High to quantitativeHigh to quantitative

Table 2: Comparative Performance Metrics

MetricCuAACSPAAC
Reaction Rate Generally faster (second-order rate constants of 10 to 10⁴ M⁻¹s⁻¹)[1]Generally slower (second-order rate constants of ~0.01 to 1 M⁻¹s⁻¹)[1]
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[2]Some strained alkynes can react with thiols, leading to off-target labeling.[2]
Cost of Reagents Generally lower (terminal alkynes, copper salts)Generally higher (strained cyclooctynes)
Ease of Purification Requires removal of copper catalystSimpler, no catalyst to remove

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized molecule. Researchers should optimize these conditions for their specific application.

CuAAC Protocol
  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in a suitable solvent (e.g., a mixture of DMF/water or DMSO).

    • Prepare a stock solution of the copper catalyst premix. For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO₄ solution and a 20 mM solution of a copper-chelating ligand like THPTA or TBTA.[3]

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

  • Reaction:

    • In a reaction vessel, combine the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents).

    • Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification:

    • The crude reaction mixture can be purified using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents and the copper catalyst.[4][]

SPAAC Protocol
  • Reagent Preparation:

    • Dissolve the strained alkyne-functionalized molecule (e.g., DBCO- or BCN-functionalized) and this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[6][7]

  • Reaction:

    • Combine the strained alkyne-functionalized molecule (1.0 equivalent) and this compound (1.5-10 fold molar excess can be used to drive the reaction to completion).[6][8]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For faster kinetics, the temperature can be increased to 37°C if the biomolecules are stable.[6]

  • Purification:

    • Remove unreacted reagents and byproducts using appropriate purification methods such as size-exclusion chromatography or dialysis.[6]

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Product 1,4-disubstituted 1,2,3-triazole Azide->Product Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Product CuSO4 CuSO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Ligand Ligand (e.g., TBTA) Ligand->Cu_I Stabilization Cu_I->Product Catalysis

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (this compound) Product Triazole Product Azide->Product StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Product Spontaneous Cycloaddition

SPAAC Reaction Mechanism

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Azide-PEG & Alkyne Partners) Start->ReagentPrep ReactionChoice Choose Reaction ReagentPrep->ReactionChoice CuAAC CuAAC Reaction ReactionChoice->CuAAC In vitro / Fast kinetics SPAAC SPAAC Reaction ReactionChoice->SPAAC In vivo / Biocompatible Purification Purification (e.g., SEC, IEX) CuAAC->Purification SPAAC->Purification Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis End End Analysis->End

General Experimental Workflow

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound is a critical decision that depends on the specific requirements of the application. For in vitro applications such as the synthesis of PROTACs for screening, where reaction speed and cost are significant factors, CuAAC is an excellent choice.[] However, for applications involving live cells or in vivo studies where biocompatibility is paramount, the catalyst-free nature of SPAAC makes it the superior option.[] By carefully considering the trade-offs between kinetics, biocompatibility, and cost, researchers can select the optimal click chemistry approach to achieve their scientific goals.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(Azido-PEG4)-N-Boc-PEG4-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the azide-containing PROTAC linker, N-(Azido-PEG4)-N-Boc-PEG4-Boc, are provided for researchers, scientists, and professionals in drug development. This document outlines critical safety protocols, chemical stability assessment, and detailed, step-by-step procedures for quenching and waste management to ensure a safe laboratory environment.

Organic azides are a class of energetic compounds that require careful handling due to their potential for explosive decomposition when subjected to heat, shock, or friction.[1] this compound, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), contains an azide (B81097) functional group. While the relatively high carbon-to-nitrogen ratio of this molecule suggests greater stability compared to smaller organic azides, adherence to strict disposal protocols is mandatory to mitigate any potential hazards.[1][2]

Chemical Stability and Hazard Assessment

The stability of organic azides can be generally assessed by the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the "Rule of Six".[1] The "Rule of Six" suggests that having at least six carbon atoms for each energetic functional group, such as an azide, renders the compound relatively safe.[1] For the representative molecule N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester (a close analog with molecular formula C₃₀H₅₈N₄O₁₂), the C/N ratio is 7.5, which is well within the safety guidelines.

ParameterValueSignificance
Representative Molecular Formula C₃₀H₅₈N₄O₁₂Used for stability assessment.
Carbon-to-Nitrogen (C/N) Ratio 7.5A high ratio suggests a lower risk of spontaneous decomposition.[1]
"Rule of Six" Compliance YesThe molecule contains more than six carbons per azide group, indicating relative stability.[1]
Primary Hazard Organic AzidePotentially explosive; can form highly toxic and explosive hydrazoic acid if mixed with acids.[1]
Incompatibilities Strong acids, heavy metals (especially copper and lead), halogenated solvents (e.g., dichloromethane, chloroform), metal spatulas.[1][3][4]Contact can lead to the formation of highly unstable and explosive compounds.[1][3][4]

Proper Disposal Protocol

The recommended procedure for the disposal of this compound involves the chemical quenching of the azide functional group to a more stable amine derivative before collection as chemical waste.[1] The following protocol is based on established methods for the safe destruction of azides.[3][5][6]

Experimental Protocol: Quenching of this compound

Objective: To safely neutralize the azide group in this compound prior to disposal.

Materials:

  • Waste solution containing this compound

  • Sodium nitrite (B80452) (NaNO₂)

  • 2 M Sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Dilute sodium hydroxide (B78521) (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • All manipulations must be performed in a certified chemical fume hood.[4]

Procedure:

  • Preparation: Ensure the concentration of the azide compound in the aqueous waste solution does not exceed 5%.[3][5] If the concentration is higher, dilute it with water.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the diluted azide-containing waste solution.

  • Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. For every 1 gram of the azide compound, use 1.5 grams of sodium nitrite.[3][5]

  • Acidification: Slowly add 2 M sulfuric acid dropwise through the dropping funnel. The order of addition is crucial; never add acid to an azide solution without the presence of sodium nitrite.[5] Continue adding acid until the solution is acidic, which can be confirmed with pH paper. Gas evolution (N₂ and NO) will be observed.[5][6]

  • Completion Test: Once gas evolution ceases, test for the presence of excess nitrous acid to ensure the complete destruction of the azide. To do this, place a drop of the reaction mixture onto a strip of starch-iodide paper. A blue-black color indicates that the quenching is complete.[3][5][6]

  • Neutralization: After confirming the complete destruction of the azide, neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[]

  • Final Disposal: The neutralized, azide-free solution should be collected in a designated hazardous waste container and disposed of through the institution's chemical waste program.[1][] Never pour azide-containing solutions, quenched or unquenched, down the drain to avoid the formation of explosive metal azides in the plumbing.[]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_quench Quenching Procedure (in Fume Hood) cluster_final Final Disposal start Start: Have this compound waste assess_conc Assess concentration of azide in waste solution start->assess_conc check_conc Concentration > 5%? assess_conc->check_conc dilute Dilute with water to <= 5% check_conc->dilute Yes add_nitrite Add 1.5g NaNO2 per 1g of azide check_conc->add_nitrite No dilute->add_nitrite add_acid Slowly add 2M H2SO4 until acidic add_nitrite->add_acid check_completion Gas evolution ceased and starch-iodide paper turns blue? add_acid->check_completion add_more_acid Add more H2SO4 check_completion->add_more_acid No neutralize Neutralize to pH 6-9 with dilute NaOH check_completion->neutralize Yes add_more_acid->add_acid collect_waste Collect in a designated hazardous waste container neutralize->collect_waste end Dispose through institutional chemical waste program collect_waste->end

References

Personal protective equipment for handling N-(Azido-PEG4)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(Azido-PEG4)-N-Boc-PEG4-Boc

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, chemically complex compounds such as this compound is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the secure management of this compound.

Compound-Specific Hazard Analysis:

This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a Boc-protected amine. The primary hazards are associated with the azide functional group, which can be energetic and potentially explosive under certain conditions, and may have toxicological properties. While PEGylated compounds are generally considered to have low toxicity, the overall risk profile is dictated by the most hazardous component of the molecule. Therefore, stringent safety protocols applicable to azide-containing compounds must be followed.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile or chloroprene (B89495) gloves.[1][2] For handling pure compound or concentrated solutions (>5%), consider a silver shield underlayer.[3]Prevents skin contact and absorption. Azides can be toxic upon skin contact. Double-gloving provides additional protection against tears and permeation.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are required.[1][2] A full-face shield should be worn when there is a significant risk of splashing.[1][4]Protects eyes from splashes and aerosols.
Skin and Body Protection A buttoned, full-length laboratory coat, full-length pants, and closed-toe shoes are mandatory.[1][2]Prevents incidental skin contact with the compound.
Respiratory Protection Typically not required when handling in a certified chemical fume hood.[1][2] If there is a risk of aerosol generation outside of a fume hood, a respiratory protection analysis should be performed.Minimizes inhalation exposure to any aerosols or volatile decomposition products.
Operational Plan: Step-by-Step Handling Protocol

All manipulations involving this compound should be conducted within a properly functioning chemical fume hood.[1][2]

  • Preparation:

    • Ensure the chemical fume hood is certified and has a face velocity between 80-125 feet per minute.[1][2]

    • Gather all necessary equipment, including non-sparking spatulas and glassware. Avoid contact with heavy metals such as lead and copper, as they can form explosive metal azides.[4]

    • Prepare a designated waste container for azide-containing waste.

  • Compound Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh and transfer the compound using non-metal spatulas.[4]

    • If creating a solution, add the compound slowly to the solvent to avoid splashing.

    • Keep containers of the compound closed when not in use.[4]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then a soap and water solution.[4]

    • Dispose of all contaminated materials in the designated azide waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive metal azides in plumbing.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, must be placed in a clearly labeled, sealed container designated for azide waste.

  • Liquid Waste:

    • Under no circumstances should solutions containing this compound be poured down the drain.[3] Reaction with lead or copper pipes (B44673) can lead to the formation of highly explosive azide salts.[3]

    • All liquid waste must be collected in a dedicated, properly labeled hazardous waste container.

    • For dilute solutions (≤5%), chemical deactivation may be an option. This process involves reacting the azide with nitrous acid in a chemical fume hood.[3] However, all deactivation procedures should be conducted by trained personnel following a validated standard operating procedure.

  • Waste Pickup: All azide-containing waste must be disposed of through your institution's environmental health and safety office.[4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials (Non-Metal Tools) prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Surface handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Azide Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG4)-N-Boc-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG4)-N-Boc-PEG4-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.